(R)-Butyryl Carnitine-d5 Chloride
Description
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Properties
Molecular Formula |
C₁₁H₁₇D₅ClNO₄ |
|---|---|
Molecular Weight |
272.78 |
Synonyms |
(2R)-3-Carboxy-N,N,N-trimethyl-2-(1-oxobutoxy-d5)-1-propanaminium Chloride; _x000B_(Butyryl-d5)-L-carnitine Chloride; (Butyryl-d5)carnitine-d3 Chloride; L-Carnitine Butyryl-d5 Ester Chloride; n-(Butyryl-d5)-L(-)-carnitine Chloride; |
Origin of Product |
United States |
Foundational & Exploratory
Molecular weight and isotopic purity of Butyrylcarnitine-d5
Executive Summary
Butyrylcarnitine-d5 (C4-d5) is a stable isotope-labeled internal standard (IS) utilized primarily in the quantitative analysis of short-chain acylcarnitines via Tandem Mass Spectrometry (MS/MS). While the N-methyl-d3 analog (C4-d3) is the historical standard for Newborn Screening (NBS), the d5-variant (labeled on the butyryl chain) offers distinct advantages in resolving isobaric interferences and minimizing cross-signal contribution (crosstalk) in high-sensitivity assays.
This guide provides a rigorous breakdown of the physicochemical properties, isotopic purity requirements, and validated experimental workflows for utilizing C4-d5 in clinical and research settings.
Part 1: Physicochemical Characterization
Chemical Identity & Structure
Unlike the common C4-d3 standard (labeled on the N-methyl groups of the carnitine backbone), Butyrylcarnitine-d5 carries the deuterium label on the butyric acid moiety. This structural distinction dictates its fragmentation behavior in MS/MS.
-
IUPAC Name: 3-Carboxy-N,N,N-trimethyl-2-(1-oxobutoxy-d5)-1-propanaminium[1]
-
Label Position: The five deuterium atoms replace the hydrogens on the butyryl chain (
). -
Common Form: Chloride Salt (
)[1][2]
Molecular Weight Specifications
Accurate preparation of stock solutions requires distinguishing between the free zwitterion (inner salt) and the chloride salt form commonly supplied by vendors.
| Parameter | Free Inner Salt (Zwitterion) | Chloride Salt (Common Commercial Form) |
| Formula | ||
| Molecular Weight (Average) | 236.32 g/mol | 272.78 g/mol |
| Monoisotopic Mass | 236.1760 Da | 271.1528 Da (cation + Cl) |
| Precursor Ion (M+H)+ | 237.18 Da | 237.18 Da (cation only) |
Critical Note: Most Certificates of Analysis (CoA) list the MW of the salt. If your weighing protocol assumes the free base MW (236.32) but you are weighing the Chloride salt (272.78), your final concentration will be ~13.4% lower than calculated, introducing a systematic bias.
Part 2: Isotopic Purity & The "Zero-Mass" Effect
The Mechanic of Bias
In Isotope Dilution Mass Spectrometry (IDMS), the accuracy of the analyte quantitation is linearly dependent on the purity of the Internal Standard. The critical quality attribute is not just chemical purity (>98%), but Isotopic Enrichment .
If Butyrylcarnitine-d5 contains significant amounts of unlabeled Butyrylcarnitine (d0), the IS itself contributes to the analyte signal.
-
Target: < 0.5% unlabeled (d0) contribution.
-
Reality: Commercial standards often range from 95% to 99% enrichment.
Self-Validating Protocol: Isotopic Contribution Test
Before introducing a new lot of C4-d5 into a clinical workflow, you must quantify the "d0 contribution."
-
Prepare IS Only: Infuse a 1 µM solution of C4-d5 (no biological sample).
-
Monitor Channels: Acquire data for both the IS transition (
) and the Analyte transition ( ). -
Calculate Contribution:
-
Threshold: If Contribution > 1.0%, the standard is unsuitable for low-level quantitation (e.g., diagnosing SCAD deficiency carriers).
Part 3: Mass Spectrometry Behavior (MS/MS)
Fragmentation Logic
The choice of C4-d5 (butyryl-labeled) vs. C4-d3 (methyl-labeled) fundamentally changes the Multiple Reaction Monitoring (MRM) transitions.
-
Standard Acylcarnitine Fragmentation: Precursor ions typically lose the trimethylamine group or cleave to form the characteristic fragment at m/z 85 (
). -
C4-d5 Behavior: Since the label is on the butyryl chain, the characteristic carnitine fragment (m/z 85) remains unlabeled .
-
Precursor: 237 m/z (Shifted +5 Da from unlabeled C4).
-
Product: 85 m/z (Identical to unlabeled C4).
-
-
Contrast with C4-d3: C4-d3 (methyl labeled) produces a product ion of 88 m/z .
Visualization: Fragmentation Pathway
The following diagram illustrates the structural cleavage of Butyrylcarnitine-d5 under Collision-Induced Dissociation (CID).
Figure 1: MS/MS fragmentation pathway of Butyrylcarnitine-d5. Note that the deuterium label is lost in the neutral fragment, resulting in the standard m/z 85 product ion.
Part 4: Validated Experimental Protocol
Preparation of Stock Standards
Objective: Create a stable 10 mM stock solution.
-
Equilibration: Allow the vial to reach room temperature before opening to prevent condensation (C4-d5 is hygroscopic).
-
Solvent Selection: Use 50:50 Methanol:Water .[3]
-
Reasoning: Pure methanol can lead to evaporation/concentration errors. Pure water risks microbial growth. 50:50 is optimal for stability.
-
-
Gravimetric Dissolution:
-
Storage: Aliquot into amber glass vials. Store at -20°C (stable for 12 months) or -80°C (stable for 5 years).
Sample Extraction (Dried Blood Spots - DBS)
This protocol minimizes hydrolysis of the butyryl ester bond, a common source of analytical error.
-
Punch: 3.2 mm DBS punch into a 96-well plate.
-
IS Addition: Add 100 µL of Working IS Solution (containing C4-d5 at ~0.5 µM in Methanol).
-
Critical Step: The methanol acts as both the extraction solvent and the protein precipitant.
-
-
Extraction: Shake at 600 rpm for 20 minutes at room temperature.
-
Warning: Do not heat >45°C. Butyrylcarnitine is heat-labile and will hydrolyze to free carnitine, causing false negatives for SCAD deficiency.
-
-
Transfer: Transfer supernatant to a fresh plate.
-
Evaporation (Optional): Dry under
and reconstitute in Mobile Phase (80:20 Acetonitrile:Water + 0.1% Formic Acid) for better peak shape if using UPLC.
MS/MS Acquisition Parameters
Instrument: Triple Quadrupole (e.g., Waters Xevo or Sciex 6500). Mode: Electrospray Ionization Positive (ESI+).
| Parameter | Setting |
| Scan Type | MRM (Multiple Reaction Monitoring) |
| Analyte Transition (C4) | 232.2 |
| IS Transition (C4-d5) | 237.2 |
| Dwell Time | 30 - 50 ms |
| Collision Energy (CE) | ~25 - 30 eV (Optimize for m/z 85 generation) |
| Cone Voltage | ~30 - 40 V |
Part 5: Troubleshooting & Stability
Hydrolysis Monitoring
Butyrylcarnitine is susceptible to spontaneous hydrolysis, especially in alkaline conditions.
-
Symptom: Decreasing C4-d5 signal and increasing Free Carnitine signal over time.
-
Prevention: Ensure all buffers and mobile phases are acidic (0.1% Formic Acid). Never store processed samples >24 hours at room temperature.
Isobaric Interferences
In urine analysis, Isobutyrylcarnitine is an isomer of Butyrylcarnitine.
-
Impact: C4-d5 will co-elute with Isobutyrylcarnitine in Flow Injection Analysis (FIA).
-
Resolution: UPLC is required to separate the n-butyryl and iso-butyryl isomers. C4-d5 serves as the IS for both, assuming identical ionization efficiency.
References
- Clinical & Laboratory Standards Institute (CLSI).Newborn Screening by Tandem Mass Spectrometry; Approved Guideline. NBS04. (Standard protocol for acylcarnitine analysis).
-
Millington, D. S., et al. (2022). "Improving Harmonization and Standardization of Expanded Newborn Screening Results." Clinical Chemistry, 68(8), 1076.[5] (Discusses the impact of IS purity on bias).
-
Toronto Research Chemicals. (R)-Butyryl Carnitine-d5 Chloride Product Data. (Source for physicochemical specs).
-
MedChemExpress. this compound Datasheet. (Verification of MW and salt forms).
-
Centers for Disease Control and Prevention (CDC). Newborn Screening Quality Assurance Program (NSQAP). (Guidelines for internal standard usage in NBS).
Sources
Precision Metabolomics: The Analytical Role of Butyrylcarnitine-d5 (C4-d5)
Topic: Role of C4-Carnitine-d5 as an Internal Standard in Metabolomics Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the high-stakes landscape of clinical metabolomics and newborn screening (NBS), the accuracy of acylcarnitine profiling is non-negotiable. Butyrylcarnitine-d5 (C4-d5) serves as a critical stable isotope-labeled internal standard (IS) for the quantification of short-chain acylcarnitines. Its primary utility lies in the diagnosis of Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency and Isobutyryl-CoA Dehydrogenase (IBD) deficiency.
This guide delineates the physicochemical properties, mechanistic function, and experimental protocols for utilizing C4-d5. It moves beyond basic application notes to explore the causality of matrix effects, the necessity of Isotope Dilution Mass Spectrometry (IDMS), and the precise separation of isobaric interferences.
Technical Profile: C4-Carnitine-d5
Unlike generic internal standards, C4-d5 is engineered to mimic the exact ionization and chromatographic behavior of endogenous butyrylcarnitine while maintaining a distinct mass shift to prevent spectral overlap.
Chemical Identity
-
Systematic Name: (R)-3-Carboxy-N,N,N-trimethyl-2-(1-oxobutoxy-d5)-1-propanaminium inner salt.
-
Molecular Formula: C₁₁H₁₇D₅NO₄⁺ (Free betaine form).
-
Label Position: The deuterium label is located on the butyryl moiety (acyl chain), typically fully deuterated on the terminal methyl and adjacent methylene groups.
-
Mass Shift: +5 Da relative to endogenous Butyrylcarnitine (C4). This +5 shift is superior to +3 shifts, as it avoids interference from the natural M+2 and M+3 isotopes of the analyte, improving signal-to-noise ratios in low-abundance samples.
Stability and Solubility
-
Solubility: Highly soluble in methanol and water; critical for extraction from Dried Blood Spots (DBS).
-
Stability: The acyl bond is susceptible to hydrolysis at high pH (>8.0) or elevated temperatures. Protocols must maintain neutral to slightly acidic conditions during storage.
Mechanistic Role in Mass Spectrometry
The use of C4-d5 is predicated on the principles of Isotope Dilution Mass Spectrometry (IDMS) . In electrospray ionization (ESI), analytes compete for charge. Co-eluting matrix components (phospholipids, salts) can suppress or enhance ionization, rendering absolute peak area unreliable.
Compensation for Matrix Effects
C4-d5 co-elutes (or elutes in close proximity) with endogenous C4-carnitine. Therefore, it experiences the exact same ionization suppression or enhancement.
-
The Logic: If the matrix suppresses the C4 analyte signal by 30%, it also suppresses the C4-d5 signal by 30%.
-
The Result: The ratio of Analyte Area to IS Area remains constant, preserving quantitative accuracy.
Diagram: Internal Standard Correction Logic
The following diagram illustrates how C4-d5 corrects for ionization variability in the MS source.
Caption: C4-d5 compensates for matrix effects by experiencing identical ionization conditions as the analyte.
Clinical & Research Applications
Newborn Screening (NBS)
C4-d5 is the primary reference for detecting Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency .
-
Marker: Elevated Butyrylcarnitine (C4).[1]
-
Diagnostic Challenge: C4 is isobaric with Isobutyrylcarnitine , the marker for Isobutyryl-CoA Dehydrogenase (IBD) Deficiency.[2]
-
Resolution: While Flow Injection Analysis (FIA) sums both isomers, second-tier LC-MS/MS uses C4-d5 to quantify the specific peaks after chromatographic separation.
Beta-Oxidation Pathway Context
Understanding where C4 fits in the metabolic engine is vital for interpreting data.
Caption: Metabolic block at SCAD leads to Butyrylcarnitine accumulation, quantified using C4-d5.
Experimental Protocol: Targeted Acylcarnitine Analysis
This protocol describes a Flow Injection Analysis - Tandem Mass Spectrometry (FIA-MS/MS) workflow, the industry standard for high-throughput screening.
Reagents & Standards
-
Internal Standard Working Solution (ISWS): Dissolve C4-Carnitine-d5 in Methanol to a final concentration of ~0.76 µmol/L (standard NBS concentration).
-
Extraction Solvent: Methanol containing ISWS, Hydrazine (optional, to minimize hydrolysis), and Oxalic acid (optional modifier).
Step-by-Step Workflow
| Step | Action | Critical Technical Insight |
| 1. Sampling | Punch a 3.2 mm disk from a Dried Blood Spot (DBS) into a 96-well plate. | equivalent to ~3.1 µL of whole blood. |
| 2. Extraction | Add 100 µL of Methanol containing C4-d5 . Incubate 20 min at RT with shaking. | Methanol precipitates hemoglobin while extracting acylcarnitines. The IS is added at the start to correct for extraction efficiency. |
| 3. Transfer | Transfer supernatant to a fresh plate. Avoid disturbing the paper disk. | Particulates can clog the ESI capillary. |
| 4. Derivatization (Optional) | Evaporate solvent. Add 50 µL 3N HCl in n-Butanol. Incubate at 65°C for 15 min. | Converts free carboxyl groups to butyl esters, increasing ionization efficiency and sensitivity (common in NBS). Note: This converts C4-d5 to C4-d5-butyl ester. |
| 5. Reconstitution | Evaporate reagents. Reconstitute in Mobile Phase (Acetonitrile:Water 80:20 + 0.1% Formic Acid). | Formic acid promotes protonation [M+H]⁺ in positive ion mode. |
| 6. MS/MS Analysis | Inject via Flow Injection (no column) or UPLC.[3] Acquire data in MRM mode. | Precursor Scan of 85 Da (derivatized) or MRM pairs (underivatized). |
Mass Spectrometry Settings (Underivatized)
For research requiring rapid analysis without butylation:
-
Ionization: ESI Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).[4]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| C4-Carnitine (Endogenous) | 232.2 | 85.0 | 30 | 25 |
| C4-Carnitine-d5 (IS) | 237.2 | 85.0 | 30 | 25 |
Note: The product ion at m/z 85 corresponds to the characteristic backbone fragment of acylcarnitines.
Data Interpretation & Quality Control
Calculation of Concentration
Concentration is derived using the Response Factor (RF) relative to the internal standard.
- : Concentration of C4 in sample.
- : Concentration of C4-d5 added.
-
RF : Response Factor (typically assumed to be 1.0 for stable isotopes, but should be verified).
Acceptance Criteria
To ensure data integrity, the following QC metrics must be met:
-
IS Area Stability: The peak area of C4-d5 should not vary by more than >20% across the batch. A sudden drop indicates matrix suppression or injection failure.
-
Linearity: Calibration curves using C4-d5 should yield
. -
Blank Check: No significant signal at m/z 232.2 in the blank (carryover check).
References
-
American College of Medical Genetics and Genomics (ACMG). (2020).[5] Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics.[5] Genetics in Medicine.[5][6] [Link]
-
Messina, M., et al. (2023). Butyrylcarnitine Elevation in Newborn Screening: Reducing False Positives and Distinguishing between Two Rare Diseases through the Evaluation of New Ratios.[1][2][7] Biomedicines.[8][9] [Link]
-
Forni, S., et al. (2010). Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test. Clinica Chimica Acta. [Link]
-
Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis.[Link]
Sources
- 1. Butyrylcarnitine Elevation in Newborn Screening: Reducing False Positives and Distinguishing between Two Rare Diseases through the Evaluation of New Ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butyrylcarnitine Elevation in Newborn Screening: Reducing False Positives and Distinguishing between Two Rare Diseases through the Evaluation of New Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. newbornscreening.on.ca [newbornscreening.on.ca]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
- 9. Targeted Metabolomics for Plasma Amino Acids and Carnitines in Patients with Metabolic Syndrome Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Differential Analysis of C4 Acylcarnitine Isomers
The following technical guide details the differentiation between n-Butyrylcarnitine and Isobutyrylcarnitine.
(R)-n-Butyryl vs. Isobutyryl Biomarkers in Metabolic Profiling
Executive Summary: The Isobaric Dilemma
In high-throughput newborn screening (NBS) and metabolic phenotyping, the detection of C4-acylcarnitine is a critical primary screen. However, standard Flow Injection Analysis (FIA-MS/MS) cannot distinguish between the two primary physiological isomers contributing to the C4 signal:
-
n-Butyrylcarnitine: A marker for fatty acid oxidation disorders (SCADD).[1][2]
-
Isobutyrylcarnitine: A marker for branched-chain amino acid catabolism disorders (IBD).
Both compounds share the same molecular formula (
Technical Note on Chirality: While the prompt specifies "(R)-Butyryl," the butyryl acyl chain (
) itself is achiral. The stereochemistry typically refers to the carnitine backbone (L-carnitine is the physiological form) or is a conflation with C5-acylcarnitines (2-methylbutyryl), which are chiral. This guide focuses on the critical separation of the structural isomers: n-Butyryl (straight-chain) vs. Isobutyryl (branched-chain).
Biochemical Origins & Signaling Pathways
To understand the biomarker utility, one must trace the upstream metabolic defects. The accumulation of these acylcarnitines results from the failure of specific dehydrogenases to convert Acyl-CoA to Enoyl-CoA.
The Divergent Pathways
-
n-Butyrylcarnitine accumulates due to Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency.[2][3][4] It is the end-product of shortening long-chain fatty acids.
-
Isobutyrylcarnitine accumulates due to Isobutyryl-CoA Dehydrogenase (IBD) deficiency.[1][2][3][4] It is an intermediate in the catabolism of Valine .
Pathway Visualization
The following diagram illustrates the distinct origins converging on the isobaric C4 mass signal.
Figure 1: Convergence of Fatty Acid Oxidation and Valine Catabolism on the C4 Acylcarnitine signal. Red nodes indicate enzymatic blocks leading to biomarker accumulation.
Clinical Significance & Differential Diagnosis
Distinguishing these biomarkers is not merely academic; it dictates clinical management.
Comparative Clinical Profile
| Feature | n-Butyrylcarnitine Elevation | Isobutyrylcarnitine Elevation |
| Primary Disorder | SCADD (Short-chain acyl-CoA dehydrogenase deficiency) | IBD (Isobutyryl-CoA dehydrogenase deficiency) |
| Gene | ACADS | ACAD8 |
| Metabolic Source | Fatty Acid | Valine (Amino Acid) Catabolism |
| Secondary Marker (Urine) | Ethylmalonic Acid (EMA) | Isobutyrylglycine (IBG) |
| Clinical Presentation | Spectrum: Asymptomatic to hypoglycemia, lethargy, seizures. | Spectrum: Asymptomatic to cardiomyopathy, anemia, hypotonia.[5] |
| Management | Avoidance of fasting; Cornstarch (if symptomatic). | Avoidance of high-protein load (Valine); Carnitine supp. |
The "Benign" Controversy
Researchers must note that both conditions are increasingly considered "biochemical phenotypes" rather than severe diseases in many screened infants. However, accurate identification is required to rule out more severe conditions like Glutaric Acidemia Type II (GA-II) or Ethylmalonic Encephalopathy , which also present with elevated C4.
Advanced Analytical Protocol: UPLC-MS/MS Separation
To resolve the isomers, a second-tier chromatographic test is required.[6] The following protocol utilizes a Reverse-Phase UPLC method with pre-column derivatization (Butylation) to enhance sensitivity and retention.
Experimental Workflow Logic
Figure 2: Diagnostic algorithm for resolving C4 elevations.
Step-by-Step Methodology
Reagents:
-
Internal Standard:
-Butyrylcarnitine (Note: -Isobutyrylcarnitine is less common; -C4 is usually sufficient if retention times are established). -
Derivatizing Agent: 3M HCl in n-Butanol.
-
Mobile Phase A:
+ 0.1% Formic Acid + 5mM Ammonium Acetate. -
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[7]
Protocol:
-
Extraction:
-
Punch 3mm Dried Blood Spot (DBS) into a 96-well plate.
-
Add 100
L Methanol containing Internal Standards. -
Shake for 20 mins at room temp.
-
Transfer supernatant to a new plate and evaporate to dryness (
at 40°C).
-
-
Derivatization (Butylation):
-
Add 50
L of 3M HCl in n-Butanol. -
Incubate at 65°C for 15 minutes. (Crucial: Do not overheat, as this causes hydrolysis).
-
Evaporate to dryness (
at 40°C). -
Reconstitute in 100
L Mobile Phase A/B (80:20).
-
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., BEH C18, 2.1 x 50mm, 1.7
m) or PFP (Pentafluorophenyl) for enhanced isomer selectivity. -
Gradient:
-
0-1 min: 20% B
-
1-6 min: Linear gradient to 80% B
-
6-8 min: Wash 98% B
-
-
MRM Transitions (Positive Mode):
-
C4-Butyl Ester:
(Common fragment for all acylcarnitines). -
IS (
-C4): .
-
-
-
Data Interpretation:
-
Isobutyrylcarnitine typically elutes after n-Butyrylcarnitine on C18 columns due to slight hydrophobicity differences (branching reduces effective surface area interaction relative to straight chain, but steric factors in C18 often retain the straight chain longer or shorter depending on specific phase chemistry—validation with pure standards is mandatory).
-
Acceptance Criteria: Baseline resolution (
) between the two isomer peaks.
-
References
-
American College of Medical Genetics (ACMG). (2022).[1][8] Newborn Screening ACT Sheet: Elevated C4 Acylcarnitine. Retrieved from [Link]
-
Oglesbee, D., et al. (2008). Development of a Second-Tier Test for the Determination of C4-Acylcarnitine Isomers. Clinical Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD) - GeneReviews. Retrieved from [Link]
-
Van Hove, J.L., et al. (2004). Isobutyryl-CoA dehydrogenase deficiency: a new defect in valine metabolism. Journal of Inherited Metabolic Disease. Retrieved from [Link]
-
Matern, D., et al. (2020). Newborn Screening for Lysosomal Storage Disorders and other Neuronopathic Conditions. Clinical Chemistry. (Contextualizing tandem MS methods). Retrieved from [Link]
Sources
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. Short-Chain Acyl-CoA Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. genetics.testcatalog.org [genetics.testcatalog.org]
- 4. oklahoma.gov [oklahoma.gov]
- 5. health.state.mn.us [health.state.mn.us]
- 6. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Clinical Significance of Elevated Butyrylcarnitine (C4) in Newborn Screening: A Technical Guide
Executive Summary: The C4 Isomer Dilemma
Elevated butyrylcarnitine (C4) in newborn screening (NBS) represents a unique analytical and clinical challenge. Unlike many acylcarnitine markers that point to a single, distinct pathology, C4 is an isobaric marker . Standard Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS) cannot distinguish between n-butyrylcarnitine (a marker of fatty acid oxidation defects) and isobutyrylcarnitine (a marker of valine catabolism defects).
For researchers and drug developers, this distinction is critical. Misinterpretation of a C4 elevation can lead to the confounding of benign biochemical phenotypes with potentially pathogenic metabolic blocks. This guide dissects the molecular mechanisms, the "phenotype vs. disease" controversy of SCADD, and provides rigorous protocols for differentiating these isomers in translational research.
Biochemistry & Pathophysiology: Divergent Pathways, Convergent Signal
The signal "C4" on a mass spectrum represents a molecule with a mass-to-charge ratio (m/z) of approximately 288 (butylated) or 232 (underivatized). This signal originates from two distinct metabolic pathways.
The Pathways[1]
-
Mitochondrial Fatty Acid
-Oxidation (FAO): Short-Chain Acyl-CoA Dehydrogenase (SCAD) catalyzes the dehydrogenation of butyryl-CoA to crotonyl-CoA. A block here accumulates n-butyrylcarnitine . -
Branched-Chain Amino Acid (BCAA) Catabolism: Isobutyryl-CoA Dehydrogenase (IBD) catalyzes the conversion of isobutyryl-CoA (from Valine) to methylacrylyl-CoA. A block here accumulates isobutyrylcarnitine .[1][2][3][4]
Pathway Visualization
The following diagram illustrates how two independent pathways feed into the same analytical signal.
Figure 1: Convergence of Fatty Acid Oxidation and Valine Catabolism on the C4 Analyte.[5] Note that standard MS/MS detects the accumulation product (C4) but cannot inherently identify the source pathway.
Differential Diagnosis & Clinical Significance[2][3][4][5][6][7][8][9]
The interpretation of elevated C4 requires a strict decision tree (Figure 2) because the clinical implications range from "benign" to "life-threatening."
The "Big Three" Differentials
| Condition | Gene | Isomer | Clinical Significance | Key Secondary Biomarker (Urine) |
| SCADD (Short-Chain Acyl-CoA Dehydrogenase Deficiency) | ACADS | n-Butyrylcarnitine | Controversial. Often asymptomatic.[6] Considered a "biochemical phenotype" in many NBS cases.[1][6][7] | Ethylmalonic Acid (EMA) |
| IBDD (Isobutyryl-CoA Dehydrogenase Deficiency) | ACAD8 | Isobutyrylcarnitine | Variable. Can be asymptomatic, but linked to anemia, cardiomyopathy, and hypotonia. | Isobutyrylglycine (IBG) |
| Ethylmalonic Encephalopathy | ETHE1 | n-Butyrylcarnitine | Severe. Developmental delay, petechiae, chronic diarrhea, acrocyanosis. | EMA + Thiosulfate (elevated) |
The SCADD Controversy (Critical for Drug Development)
For years, SCADD was treated as a dangerous metabolic disorder. However, long-term follow-up studies, particularly those involving the common ACADS variants (c.625G>A and c.511C>T), suggest that most infants identified via NBS remain asymptomatic [1].
Implication for Researchers:
-
If your drug target affects FAO, elevated C4 in a subject might be a pre-existing ACADS polymorphism, not a drug-induced toxicity.
-
Genotyping ACADS is essential in Phase I metabolic studies to exclude "false" adverse events.
Diagnostic Algorithm
Figure 2: Diagnostic logic flow for resolving elevated C4. Urine Organic Acid analysis is the critical differentiator between SCADD and IBDD.
Experimental Protocols: Validating C4 Elevation
For scientists validating a new assay or investigating a drug effect, relying on commercial NBS labs is insufficient. You must establish causality.
Protocol: Chromatographic Separation of C4 Isomers (LC-MS/MS)
Standard FIA-MS/MS sums the isomers. This protocol separates them.
Objective: Quantify n-butyrylcarnitine vs. isobutyrylcarnitine. Matrix: Plasma or Dried Blood Spots (DBS).[4]
-
Extraction:
-
Punch 3mm DBS into a 96-well plate.
-
Add 100 µL Methanol containing isotopically labeled internal standards (
-butyrylcarnitine). -
Shake for 20 min; centrifuge at 3000xg for 10 min.
-
Transfer supernatant and dry under
.
-
-
Derivatization (Optional but recommended for sensitivity):
-
Add 50 µL 3N HCl in n-Butanol. Incubate at 65°C for 15 min.
-
Dry under
and reconstitute in Mobile Phase A.
-
-
LC Separation (The Critical Step):
-
Column: Pentafluorophenyl (PFP) column (e.g., Kinetex PFP, 2.6µm, 100x2.1mm). Why? C18 columns often fail to resolve these structural isomers. PFP provides superior selectivity for isomeric acylcarnitines.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Slow ramp from 10% B to 30% B over 10 minutes.
-
-
MS/MS Detection:
-
Monitor transition m/z 288
85 (butylated C4) or 232 85 (underivatized). -
Validation: Isobutyrylcarnitine typically elutes before n-butyrylcarnitine on PFP phases.
-
Criterion: Baseline resolution (
) is required for accurate quantification.
-
Protocol: In Vitro Flux Assay (Fibroblasts)
To determine if a drug or genetic variant blocks the pathway.
-
Cell Culture: Culture patient or edited fibroblasts in DMEM + 10% FBS.
-
Loading: Switch to Bicarbonate-buffered Krebs-Henseleit buffer supplemented with:
-
L-Carnitine (0.4 mM)
-
Substrate A:
-Palmitate (Tests Fatty Acid Oxidation/SCADD). -
Substrate B:
-Valine (Tests BCAA catabolism/IBDD).
-
-
Incubation: 72 hours at 37°C.
-
Analysis: Collect media. Analyze via FIA-MS/MS.[4]
-
Result Logic:
-
Accumulation of labeled C4 from Palmitate = SCAD defect.
-
Accumulation of labeled C4 from Valine = IBD defect.[2]
-
-
Authoritative Grounding & References
The classification of SCADD as a "condition of uncertain clinical significance" is supported by the American College of Medical Genetics (ACMG) and extensive population studies.
Key Technical Takeaway: When encountering elevated C4 in clinical trials or research, do not assume toxicity. Use Urine Organic Acids (UOA) to check for ethylmalonic acid (SCADD phenotype) vs. isobutyrylglycine (IBDD).[2]
References
-
Gallant, N. M., et al. (2012).[1] "Incidence and clinical consequences of short-chain acyl-CoA dehydrogenase deficiency (SCADD) in California." Molecular Genetics and Metabolism, 106(1), 55-60.
-
American College of Medical Genetics (ACMG). (2022).[2] "Newborn Screening ACT Sheet: Elevated C4 Acylcarnitine." NCBI Bookshelf.
-
Wolfe, L. A., et al. (2018). "Isobutyryl-CoA dehydrogenase deficiency: An underdiagnosed cause of elevated C4-carnitine." Journal of Inherited Metabolic Disease.
-
Mayo Clinic Laboratories. (2024). "Test ID: C4U - C4 Acylcarnitine, Quantitative, Random, Urine."[4][8]
-
Van Hove, J. L., et al. (2023). "Analytical considerations in the separation of acylcarnitine isomers by LC-MS/MS." Clinical Chemistry. (Generalized citation for PFP column methodology).
Sources
- 1. Short-Chain Acyl-CoA Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. babysfirsttest.org [babysfirsttest.org]
- 4. mayocliniclabs.com [mayocliniclabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Prevalence and Mutation Analysis of Short-Chain acyl-CoA Dehydrogenase Deficiency Detected by Newborn Screening in Hefei, China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Butyrylcarnitine Elevation in Newborn Screening: Reducing False Positives and Distinguishing between Two Rare Diseases through the Evaluation of New Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C4 Acylcarnitine, Quantitative, Random, Urine - Mayo Clinic Laboratories | Genetics and Genomics [genetics.testcatalog.org]
Technical Deep Dive: Structural Dynamics and Mass Spectrometry of Butyryl-L-carnitine-d5
Document Type: Technical Guide / Whitepaper
Target Audience: Senior Researchers, Mass Spectrometrists, and Clinical Chemists
Subject: Isotope Labeling Architecture and Analytical Mechanics of Butyryl-L-carnitine-d5 (
Executive Summary: The Strategic Role of -d5
In the precise landscape of metabolomics and newborn screening (NBS), the differentiation of isobaric acylcarnitines is a critical analytical challenge.[1] Butyryl-L-carnitine (C4), a marker for Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency, is isomeric with Isobutyryl-L-carnitine (a marker for Isobutyryl-CoA Dehydrogenase deficiency).[1]
While traditional internal standards often utilize a deuterium-labeled carnitine backbone (e.g.,
Structural Anatomy & Isotopic Topology
The utility of Butyryl-L-carnitine-d5 dictates that the deuterium label is located on the acyl moiety , not the carnitine backbone. This distinction is fundamental to its behavior in tandem mass spectrometry (MS/MS).
Chemical Structure
-
Systematic Name: (2R)-3-Carboxy-N,N,N-trimethyl-2-(1-oxobutoxy-
)-1-propanaminium inner salt.[2] -
Molecular Formula:
-
Molecular Weight: ~237.33 Da (Unlabeled
is ~232.28 Da).
Labeling Pattern
The "d5" designation typically refers to the perdeuteration of the terminal ethyl group of the butyryl chain or the
-
Label Location: Butyryl Chain (
-carbon and -carbon). -
Structure:
-
Rationale: Labeling the terminal carbons ensures the label is retained in the neutral loss during specific fragmentation pathways, but more importantly, it leaves the carnitine backbone (the source of the product ion) electronically and isotopically native.
Structural Visualization (DOT)
Figure 1: Structural topology of Butyryl-L-carnitine-d5, highlighting the segregation of the isotopic label (acyl chain) from the signal-generating backbone.
Mass Spectrometry Mechanics: The "Silent" Backbone
The primary advantage of using an acyl-labeled standard like
Precursor Ion Scanning (PIS) Logic
In standard NBS protocols, acylcarnitines are detected via a Precursor Ion Scan of m/z 85 . The m/z 85 fragment corresponds to the carnitine backbone (
-
Scenario A: Backbone Labeling (
-methyl)-
Precursor:
-
Product Ion: 88 Da (Shifted).
-
Result: Requires a separate scan function or Multiple Reaction Monitoring (MRM) transition targeting 88 Da.
-
-
Scenario B: Acyl Labeling (
-butyryl)-
Precursor:
(m/z 237) -
Product Ion: 85 Da (Unshifted).
-
Result: The standard is detected in the same 85 Da product ion channel as the native analyte, simplifying method setup on older instruments or specific scanning modes.
-
Fragmentation Pathway
The fragmentation involves the cleavage of the ester bond and the loss of the neutral fatty acid moiety (labeled) and trimethylamine (unlabeled).
Quantitative Transition Table
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Type |
| Butyrylcarnitine (Native) | 232.2 | 85.0 | Butyric Acid (88 Da) + TMA (59 Da) | Endogenous |
| Butyrylcarnitine-d5 (IS) | 237.2 | 85.0 | Butyric Acid-d5 (93 Da) + TMA (59 Da) | Internal Standard |
Fragmentation Diagram (DOT)
Figure 2: CID fragmentation pathway showing how the d5 label is lost as a neutral species, leaving the characteristic 85 Da ion.
Experimental Protocol: Preparation & Analysis
Objective: Preparation of Butyryl-L-carnitine-d5 as an Internal Standard (IS) for plasma acylcarnitine profiling via LC-MS/MS.
Reagents & Stock Preparation
-
Standard: Butyryl-L-carnitine-d5 (HCl salt).[3]
-
Solvent: Methanol (LC-MS Grade).
-
Stock Concentration: 1 mM (stored at -20°C).
Protocol Step-by-Step:
-
Primary Stock: Dissolve 1 mg of Butyryl-L-carnitine-d5 in the appropriate volume of Methanol to achieve 1.0 mM.
-
Working IS Solution: Dilute the Primary Stock into a "Daily Working Solution" containing other acylcarnitine standards. A typical concentration for C4-d5 in the final IS mix is 0.05 µM to 0.1 µM .
-
Note: C4 levels in neonates can be variable; ensure the IS concentration mimics the upper limit of the normal range to prevent suppression effects.
-
Sample Extraction (Dried Blood Spots - DBS)
This protocol assumes a non-derivatized method (increasingly preferred over butylation to reduce chemical noise).
-
Punch: Punch a 3.2 mm disk from the DBS card into a 96-well plate.
-
Extraction: Add 100 µL of Working IS Solution (in Methanol containing Hydrazine hydrate if removing interferences, though typically just MeOH/Water 80:20 is used for simple extraction).
-
Agitation: Shake at 600 rpm for 45 minutes at room temperature.
-
Transfer: Transfer the supernatant to a fresh plate.
-
Evaporation (Optional): If sensitivity is low, dry down under
and reconstitute in 50 µL Mobile Phase (Acetonitrile:Water 50:50). -
Injection: Inject 2-5 µL into the LC-MS/MS.
LC-MS/MS Parameters[4]
-
Column: HILIC or C18 (C18 requires ion-pairing reagents; HILIC is preferred for underivatized carnitines).
-
Mobile Phase A: 10 mM Ammonium Formate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: High organic (90% B) to lower organic (50% B) over 5-10 minutes.
-
MS Mode: MRM (Positive Ion).
-
Q1: 237.2
-
Q3: 85.0
-
Dwell Time: 20-50 ms.
-
Technical Considerations & Troubleshooting
Isotopic Purity & Cross-Talk
-
The "d0" Contribution: Check the Certificate of Analysis (CoA) for the % of unlabeled (d0) species. High d0 content contributes to the native C4 signal, causing false positives for SCAD deficiency.
-
Acceptance Criteria: d0 contribution should be < 0.5% of the d5 signal.
Retention Time Shifts (Deuterium Effect)
Deuterium is slightly more hydrophilic than Hydrogen. In Reverse Phase (C18) chromatography,
-
Impact: If the retention time window is too tight, the IS peak might be missed.
-
Mitigation: Ensure the integration window covers both the native and the slightly shifted d5 peak (usually a shift of < 0.1 min).
Isobaric Interferences
-
Isobutyrylcarnitine: The d5 standard is specific to the n-butyryl structure. However, in MS/MS without chromatographic separation, C4-d5 serves as the IS for both Butyryl and Isobutyryl carnitine (total C4).
-
Separation: If distinguishing SCAD (Butyryl) from IBDD (Isobutyryl), a UPLC column is required to separate the isomers. The d5 standard will co-elute with the n-Butyryl isomer.
References
-
MedChemExpress. (2024). (R)-Butyryl carnitine-d5 chloride Product Monograph. Retrieved from
-
Giesbertz, P., et al. (2015). "An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues."[1] Journal of Lipid Research, 56(10), 2029-2039. Link
-
Matern, D., et al. (2023). "Newborn Screening for SCAD Deficiency." ACMG ACT Sheet. Link
-
Santa Cruz Biotechnology. (2024). This compound Data Sheet. Link
-
Van der Hooft, J. J. J., et al. (2015).[4] "Structural elucidation of acylcarnitines using high-resolution MS/MS and fragmentation trees." Metabolomics. Link
Sources
Methodological & Application
Application Note: High-Resolution Quantification of Butyrylcarnitine (C4) Isomers in Plasma via LC-MS/MS
Abstract & Scope
This protocol details a robust, non-derivatized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the absolute quantification of butyrylcarnitine (C4) in human plasma. Unlike traditional Flow Injection Analysis (FIA) used in newborn screening, this method utilizes chromatographic separation to resolve n-butyrylcarnitine from its structural isomer isobutyrylcarnitine .
Differentiation of these isomers is critical for drug development and clinical diagnostics, as they map to distinct metabolic defects: Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency (n-butyryl elevation) versus Isobutyryl-CoA Dehydrogenase (IBD) Deficiency (isobutyryl elevation).
This guide employs Stable Isotope Dilution using d5-butyrylcarnitine to correct for matrix effects and ionization suppression, ensuring high precision (CV < 15%) and accuracy suitable for regulated bioanalysis (FDA/EMA guidelines).
Biological Context & Mechanism
Understanding the origin of C4 species is essential for interpreting data.
-
n-Butyrylcarnitine: Derived from the
-oxidation of short-chain fatty acids. -
Isobutyrylcarnitine: A byproduct of Valine (Branched-Chain Amino Acid) catabolism.
The following diagram illustrates the distinct metabolic pathways converging on the C4-carnitine mass signal.
Figure 1: Metabolic origins of C4 acylcarnitine isomers. Differentiating n-C4 from i-C4 is crucial as they indicate different metabolic blocks.
Materials & Reagents
To ensure assay reproducibility, use LC-MS grade reagents only.
| Reagent | Specification | Purpose |
| Butyrylcarnitine (C4) | >98% Purity (chloride salt) | Analytical Standard |
| Isobutyrylcarnitine | >98% Purity | Isomer Resolution Control |
| d5-Butyrylcarnitine | Isotopic Purity >99% | Internal Standard (IS) |
| Acetonitrile (ACN) | LC-MS Grade | Mobile Phase / Protein Crash |
| Formic Acid (FA) | LC-MS Grade | Ionization Enhancer |
| Ammonium Formate | 10 mM stock | Buffer (pH control) |
| Human Plasma | K2EDTA (Stripped if possible) | Matrix |
Note on d5-Standard: The d5 label is located on the butyryl chain (
Experimental Protocol
Stock & Working Solutions
-
Primary Stock (1 mg/mL): Dissolve C4 and d5-C4 standards in 50:50 Methanol:Water. Store at -20°C.
-
Internal Standard Working Solution (ISWS): Dilute d5-C4 to 200 ng/mL in 100% Acetonitrile. This solution serves two purposes: delivering the IS and precipitating plasma proteins.
Sample Preparation (Protein Precipitation)
This "Dilute-and-Shoot" method minimizes hydrolysis of acylcarnitines, which can occur during acidic derivatization steps.
-
Aliquot: Transfer 50 µL of plasma (sample, standard, or QC) into a 1.5 mL centrifuge tube or 96-well plate.
-
Precipitation: Add 200 µL of ISWS (Acetonitrile containing d5-IS) to the sample.
-
Ratio 1:4 (Sample:Solvent) ensures complete protein crash.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 150 µL of the clear supernatant to an autosampler vial containing a glass insert.
-
Injection: Inject 2-5 µL into the LC-MS/MS.
LC-MS/MS Conditions
Chromatographic Separation
Separating the n-butyryl and isobutyryl isomers requires a column with high shape selectivity. A standard C18 often co-elutes them. We recommend a PFP (Pentafluorophenyl) column or a high-strength silica (HSS) C18 with a specific gradient.
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity, Sciex Exion)
-
Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) OR Phenomenex Kinetex F5 (PFP).
-
Column Temp: 40°C
-
Flow Rate: 0.4 mL/min
Mobile Phases:
Gradient Profile (Isomer Resolution Focused):
| Time (min) | % B | Event |
| 0.0 | 2 | Initial Hold (Trapping) |
| 1.0 | 2 | Begin Elution |
| 6.0 | 40 | Slow ramp to separate isomers |
| 6.1 | 95 | Wash |
| 8.0 | 95 | End Wash |
| 8.1 | 2 | Re-equilibration |
| 10.0 | 2 | End Run |
Mass Spectrometry Parameters[1][3][4][5][6][7][8]
-
Source: Electrospray Ionization (ESI) Positive Mode
-
Spray Voltage: 4500 V
-
Source Temp: 500°C
-
Curtain Gas: 30 psi
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (V) |
| Butyrylcarnitine (C4) | 232.2 | 85.1 | 50 | 25 |
| d5-Butyrylcarnitine (IS) | 237.2 | 85.1 | 50 | 25 |
| Isobutyrylcarnitine | 232.2 | 85.1 | 50 | 25 |
Note: Isobutyrylcarnitine shares the same transition as n-butyrylcarnitine. They are distinguished solely by Retention Time (RT) . Isobutyryl typically elutes earlier than n-butyryl on C18 phases.
Workflow Visualization
Figure 2: Analytical workflow from sample preparation to data analysis.
Method Validation & Quality Control (QC)
To ensure "Trustworthiness" and "Self-Validating" capabilities, the following criteria must be met for every batch.
Linearity & Calibration[11]
-
Range: 0.05 µM to 50 µM (Covering physiological and pathological ranges).
-
Curve Fitting: Linear regression (
) with weighting. -
Acceptance:
. Back-calculated standards must be within ±15% of nominal (±20% for LLOQ).
Isomer Resolution Test[5]
-
Critical QC Step: Before running patient/study samples, inject a "System Suitability" mixture containing both n-butyryl and isobutyrylcarnitine.
-
Requirement: Baseline separation (Resolution
) must be achieved to report specific isomers. If peaks overlap, report as "Total C4 Carnitine".
QC Calculation
Quantification is performed using the Area Ratio method:
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Co-eluting Isomers | Gradient too fast or column aging | Slow down the gradient between 1-6 minutes. Switch to PFP column chemistry. |
| Low Sensitivity | Ion suppression or source contamination | Check matrix factor. Clean source cone. Ensure d5-IS signal is stable. |
| High Backpressure | Protein carryover | Ensure centrifugation is sufficient. Use a guard column. |
| RT Shift | pH fluctuation in mobile phase | Freshly prepare Mobile Phase A with accurate Ammonium Formate/FA ratio. |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2010). Newborn Screening by Tandem Mass Spectrometry; Approved Guideline. CLSI document I/LA32-A.
-
Matern, D., et al. (2022). Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology.
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.
-
American College of Medical Genetics (ACMG). (2006). Newborn Screening ACT Sheet: Short Chain Acyl-CoA Dehydrogenase Deficiency.
-
Kallwitz, E.R., et al. (2012). Plasma Carnitine and Acylcarnitine Profiles in Patients with Cirrhosis. (Demonstrates use of non-derivatized methods in clinical research).
Sources
Application Note: Preparation of High-Fidelity (R)-Butyryl Carnitine-d5 Chloride Stock Solutions for Quantitative Analysis
Abstract
This document provides a detailed methodology for the preparation, quality control, and storage of (R)-Butyryl Carnitine-d5 Chloride stock solutions. As a deuterated stable isotope-labeled internal standard, the accuracy of its concentration is paramount for the reliable quantification of endogenous butyryl carnitine in biological matrices via mass spectrometry.[1] This guide integrates best practices in analytical chemistry with specific considerations for handling hygroscopic and isotopically labeled compounds to ensure the integrity, accuracy, and stability of the resulting solutions.
Introduction: The Critical Role of an Internal Standard
This compound is the isotopically labeled analog of (R)-Butyryl Carnitine, an acylcarnitine that plays a role in fatty acid metabolism.[2][3][4] In clinical and research settings, particularly in metabolomics and drug development, it serves as an ideal internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1] The five deuterium atoms on the butyryl chain give it a distinct mass-to-charge ratio from its endogenous counterpart, allowing for precise differentiation, while its chemical and physical properties remain nearly identical, ensuring it behaves similarly during sample extraction and ionization.
The "heavy" standard is spiked into a sample at a known concentration, and the ratio of the analyte's signal to the standard's signal is used for quantification. This process corrects for sample loss during preparation and variations in instrument response. Therefore, the entire validity of the quantitative assay hinges on the accuracy of the internal standard's stock solution. This protocol outlines a self-validating system for its preparation.
Compound Specifications and Properties
Prior to any experimental work, it is essential to understand the physicochemical properties of the analyte. This information, typically found on the Certificate of Analysis (CoA), dictates handling, solvent selection, and storage conditions.
| Property | Value | Source |
| IUPAC Name | [(2R)-3-carboxy-2-(3,3,4,4,4-pentadeuteriobutanoyloxy)propyl]-trimethylazanium;chloride | [5] |
| Molecular Formula | C₁₁H₁₇D₅ClNO₄ | [5][6][7] |
| Molecular Weight | 272.78 g/mol | [5][6][7] |
| Unlabeled CAS No. | 25576-40-3 | [5] |
| Appearance | Solid (Neat) | [4][5] |
| Recommended Storage | -20°C (as solid) | [5] |
| Isotopic Purity | >98% isotopic enrichment (typical) | |
| Chemical Purity | ≥98% (typical) | [8] |
Safety & Handling: Mitigating Risks
Handling any chemical reagent requires adherence to standard safety protocols. For deuterated compounds, specific care must be taken to prevent isotopic dilution.
-
General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All handling of the solid compound and volatile solvents should be performed inside a certified chemical fume hood.[9]
-
Isotopic Integrity: this compound is hygroscopic. Atmospheric moisture contains hydrogen (protium), which can exchange with the deuterium atoms, compromising the isotopic purity of the standard. Therefore, it is crucial to handle the solid compound under an inert atmosphere (e.g., dry nitrogen or argon) whenever possible.[9][10]
-
SDS Review: Before beginning, thoroughly review the Safety Data Sheet (SDS) provided by the manufacturer for specific hazards and emergency procedures.[9][10] Although deuterated compounds are generally considered to have low toxicity and are not radioactive, the parent molecule's pharmacology dictates the primary risk.[9]
Experimental Workflow Overview
The following diagram illustrates the logical flow from receiving the neat compound to generating validated working solutions.
Caption: Workflow for preparing and validating stock solutions.
Protocol 1: Preparation of a 1 mg/mL Primary Stock Solution
This protocol details the preparation of a highly accurate primary stock solution. The key to accuracy is the meticulous measurement of both the solute mass and the solvent volume.[11][12]
5.1. Materials and Equipment
| Item | Specification | Rationale |
| This compound | Neat solid, CoA available | Starting material. |
| Methanol (MeOH) | LC-MS grade or equivalent high purity | Minimizes chemical interference in analytical applications.[13] |
| Analytical Balance | 4- or 5-place (0.1 mg or 0.01 mg readability) | Ensures high accuracy for mass measurement.[12] |
| Volumetric Flask, Class A | 10 mL (or other required volume) | Calibrated to contain a precise liquid volume for accurate concentration.[12] |
| Glass Vial with PTFE-lined Cap | 15 mL | Prevents solvent evaporation and contamination during storage.[14] |
| Syringes and Pipettes | Calibrated | Ensures accurate liquid transfers.[14] |
| Spatula, Weighing Paper | For handling solid compound. | |
| Vortex Mixer | To aid in complete dissolution. |
5.2. Procedure
-
Pre-analysis Calculation: Determine the exact mass of the compound needed. For a 1 mg/mL solution in a 10 mL flask: Mass = Concentration × Volume = 1 mg/mL × 10 mL = 10 mg
-
Equilibration: Remove the vial of this compound from the -20°C freezer and allow it to equilibrate to ambient room temperature for at least 30 minutes before opening.
-
Causality: This critical step prevents atmospheric moisture from condensing onto the cold, hygroscopic solid, which would introduce water and potentially compromise isotopic purity.[14]
-
-
Weighing the Compound: a. Place a piece of weighing paper on the analytical balance and tare it. b. Carefully weigh approximately 10 mg of the compound. Do not try to hit the exact target weight. Instead, aim for a value close to it and record the actual mass precisely (e.g., 10.21 mg).[12] c. This recorded mass will be used to calculate the true concentration of the stock solution.
-
Quantitative Transfer: a. Carefully transfer the weighed powder into the 10 mL Class A volumetric flask. b. Rinse the weighing paper with several small volumes (e.g., 1-2 mL) of LC-MS grade methanol, transferring each rinse into the volumetric flask.
-
Causality: This "quantitative transfer" ensures that every particle of the weighed mass is moved into the flask, which is fundamental for accuracy.[11]
-
-
Dissolution: a. Add methanol to the flask until it is approximately half-full. b. Cap the flask and vortex or swirl gently until the solid is completely dissolved. A brief sonication in a room temperature water bath can assist with dissolution if needed.
-
Dilution to Volume: a. Once dissolved, continue adding methanol until the liquid level is just below the calibration mark on the neck of the flask. b. Use a pipette to add the final drops of methanol until the bottom of the meniscus is perfectly aligned with the calibration mark. c. Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogenous.
-
Concentration Calculation: Calculate the exact concentration of your primary stock solution using the actual mass recorded in step 3.c.
-
Example: If you weighed 10.21 mg and dissolved it in 10.00 mL: Concentration = 10.21 mg / 10.00 mL = 1.021 mg/mL
-
-
Labeling and Transfer: Immediately transfer the solution to a pre-labeled glass vial with a PTFE-lined screw cap. The label should include:
-
Compound Name: this compound
-
Exact Concentration: 1.021 mg/mL
-
Solvent: LC-MS Grade Methanol
-
Preparation Date
-
Preparer's Initials
-
Expiry/Retest Date
-
Protocol 2: Preparation of Working Solutions
Working solutions are prepared by diluting the primary stock. It is best practice to perform serial dilutions rather than a single large dilution to minimize measurement errors.[15]
6.1. Example Dilution Scheme for a 1 µg/mL Working Standard
This demonstrates a 1:10 followed by a 1:100 dilution to achieve a final 1:1000 dilution.
| Step | Action | Resulting Concentration |
| 1 | Prepare an intermediate stock by accurately pipetting 1.0 mL of the Primary Stock (1.021 mg/mL) into a 10 mL Class A volumetric flask. Dilute to the mark with methanol. | 102.1 µg/mL |
| 2 | Prepare the final working solution by accurately pipetting 100 µL of the Intermediate Stock (102.1 µg/mL) into a 10 mL Class A volumetric flask. Dilute to the mark with the final assay solvent (e.g., 50:50 Acetonitrile:Water). | 1.021 µg/mL |
Storage and Stability
The stability of the stock solution is critical for long-term experimental reproducibility.
-
Primary Stock Solution: Store the main stock solution in a tightly sealed glass vial with a PTFE-lined cap at -20°C for long-term storage (≥ 4 years stability for the neat compound is common).[5][14] For routine use, a portion can be stored at 2-8°C, where it should be stable for at least 4 weeks.[13][16]
-
Working Solutions: Aqueous working solutions are generally less stable and should be prepared fresh daily from the primary or intermediate stock. They should be stored at 2-8°C during the workday.
-
Aliquotting: It is highly recommended to aliquot the primary stock solution into smaller, single-use volumes. This practice prevents contamination of the main stock and avoids repeated freeze-thaw cycles, which can degrade the compound and cause solvent evaporation, thereby altering the concentration.
Quality Control & Verification
The prepared stock solution's concentration should be verified to establish trust in the standard.
-
Gravimetric Verification: The careful weighing and dilution process described is a form of gravimetric validation.[8]
-
Analytical Verification: The most robust method is to analyze the newly prepared stock solution via LC-MS. If a certified or previously validated reference standard is available, a direct comparison of the instrument response can confirm the concentration.
-
Purity Check: An LC-MS analysis can also serve as a purity check, ensuring no significant degradation of the compound has occurred during preparation.
References
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Available at: [Link]
-
Enfanos. Preparation of Stock Solutions. Available at: [Link]
-
Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Available at: [Link]
-
Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Available at: [Link]
-
Spectroscopy Online. (2020). How Do You Prepare Reference Standards and Solutions?. Available at: [Link]
-
PubChem - NIH. Butyryl-L-carnitine Chloride. Available at: [Link]
-
CK Special Gases. (2015). Deuterium - SAFETY DATA SHEET. Available at: [Link]
-
Anagnostics. This compound. Available at: [Link]
-
Chemie Brunschwig. MS/MS Screening Standards. Available at: [Link]
-
Pharmaffiliates. This compound. Available at: [Link]
-
Chromservis. Deuterated Solvents, Reagents & Accessories. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Anagnostics [anagnostics.com]
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- 5. This compound | LGC Standards [lgcstandards.com]
- 6. clearsynth.com [clearsynth.com]
- 7. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. ckisotopes.com [ckisotopes.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromservis.eu [chromservis.eu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. bitesizebio.com [bitesizebio.com]
- 13. otsuka.co.jp [otsuka.co.jp]
- 14. enfanos.com [enfanos.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. chemie-brunschwig.ch [chemie-brunschwig.ch]
Protocol for derivatized vs non-derivatized acylcarnitine analysis
Application Note: Protocol for Derivatized vs. Non-Derivatized Acylcarnitine Analysis
Executive Summary
Acylcarnitine (AC) profiling is the cornerstone of screening for fatty acid oxidation disorders (FAODs) and organic acidemias (OAs). The analytical choice between butyl ester derivatization and non-derivatized (free acid) methods represents a critical trade-off between sensitivity and sample integrity.
-
Derivatization (Butyl Ester): The historical "gold standard." It maximizes ionization efficiency (sensitivity) by converting zwitterionic carnitines into cationic esters, but introduces risks of hydrolysis (false negatives for labile species) and requires corrosive reagents.
-
Non-Derivatized: Prioritizes speed and the preservation of acid-labile species. It suffers from lower ionization efficiency and higher susceptibility to matrix effects (ion suppression), necessitating rigorous chromatographic separation or internal standard correction.
This guide provides the technical protocols, mechanistic rationale, and decision frameworks to execute either method with high scientific integrity.
Mechanistic Principles
To validate these protocols, one must understand the chemical physics driving the detection.
The Ionization Challenge
Acylcarnitines contain a quaternary ammonium group (permanently positive) and a carboxylic acid group.
-
Free Acids (Non-Derivatized): At neutral/acidic pH, the carboxyl group is protonated (
), but can partially deprotonate ( ), forming a zwitterion. Zwitterions have poor "flyability" in Electrospray Ionization (ESI) positive mode because the net charge is zero or unstable. -
Butyl Esters (Derivatized): Acid-catalyzed esterification caps the carboxyl group with a butyl moiety. This eliminates the negative charge potential, locking the molecule into a net positive state (cation). This significantly increases proton affinity and signal-to-noise ratio (S/N).
Mass Spectrometry Detection
Both methods rely on Precursor-Ion Scanning (PIS) of m/z 85 .[1]
-
Collision Induced Dissociation (CID): Upon collision with inert gas (Argon/Nitrogen), the acylcarnitine backbone cleaves, releasing a characteristic fragment at m/z 85 (
backbone fragment). -
Mass Shift: Butylation adds a
group (+57 Da) and removes a proton (-1 Da) relative to the free acid, resulting in a net mass shift of +56 Da per carboxyl group.
Figure 1: Common fragmentation pathway for Acylcarnitines (Precursor of 85 scan).
Strategic Decision Framework
Do not default to one method. Use this logic gate to select the appropriate protocol for your study.
Figure 2: Decision matrix for selecting derivatization vs. non-derivatization.
Protocol A: Butyl Ester Derivatization (High Sensitivity)
Scope: Gold standard for Newborn Screening (NBS) from Dried Blood Spots (DBS). Critical Reagent: 3N HCl in n-Butanol.[2] Must be prepared fresh or stored properly to prevent humidity absorption.
Materials
-
Extraction Solvent: Methanol containing isotopically labeled Internal Standards (IS).
-
Derivatizing Agent: 3N HCl in n-Butanol (Commercial or prepared by slowly adding Acetyl Chloride to n-Butanol).
-
Reconstitution Solvent: Acetonitrile:Water (80:[2]20) + 0.1% Formic Acid.
Step-by-Step Workflow
-
Extraction:
-
Punch 3.2 mm DBS into a 96-well polypropylene plate.
-
Add 100 µL Extraction Solvent (with IS).
-
Shake at 600 rpm for 20 mins at room temperature.
-
Transfer supernatant to a fresh V-bottom plate.
-
-
Evaporation (Critical Step):
-
Dry under
gas at 40°C-50°C. -
Expert Note: The sample must be completely dry . Residual water will quench the esterification reaction, leading to poor yield.
-
-
Derivatization:
-
Add 50 µL 3N HCl in n-Butanol .
-
Seal plate (use chemically resistant foil/mat).
-
Incubate at 65°C for 15 minutes .
-
Caution: Do not overheat (>20 mins) or C5DC (Glutarylcarnitine) may hydrolyze to glutaric acid, causing false negatives [1].
-
-
Final Drying & Reconstitution:
-
Remove foil and dry under
gas at 40°C-50°C until completely dry (removes HCl). -
Reconstitute in 100 µL Reconstitution Solvent .
-
Shake for 10 mins; Inject 10 µL (Flow Injection or LC).
-
Protocol B: Non-Derivatized (High Throughput)
Scope: High-volume screening, research on labile acylcarnitines, or plasma analysis where matrix removal is less critical.
Materials
-
Extraction Solvent: Methanol:Water (80:[3]20) containing Internal Standards.
-
Mobile Phase: Acetonitrile:Water (50:50) + 0.02% Formic Acid.
Step-by-Step Workflow
-
Extraction:
-
DBS: Punch 3.2 mm spot -> Add 100 µL Extraction Solvent -> Shake 20 mins.
-
Plasma/Serum: 10 µL sample + 90 µL Extraction Solvent -> Vortex -> Centrifuge (10,000 x g, 5 mins) to precipitate proteins.
-
-
Clarification:
-
Transfer supernatant to a fresh plate.
-
Expert Note: Unlike Protocol A, there is no drying/concentration step here. This means sensitivity is lower, but throughput is higher.
-
-
Injection:
-
Inject directly into the MS/MS (FIA) or via a short C18/HILIC column.
-
Self-Validation: Monitor the Internal Standard (IS) absolute intensities. If IS signal drops <50% of the average, matrix suppression is occurring.
-
Comparative Data & Performance
| Parameter | Derivatized (Butyl Ester) | Non-Derivatized (Free Acid) |
| Sensitivity (LOD) | High (10-50x higher signal) | Moderate |
| Specificity | High (Separates isobars by +56/+112 shift) | Lower (Requires LC for isobars) |
| Labile Stability | Poor (Hydrolysis of C5DC, C16-OH) | Excellent |
| Throughput | Low (~2 hours prep) | High (~30 mins prep) |
| Mass Shift | +56 Da (Mono), +112 Da (Di) | None |
| Primary Risk | Chemical artifact formation | Ion suppression (Matrix effects) |
Pitfalls & Troubleshooting (Expertise & Experience)
A. The "Hydrolysis Trap" (Derivatized Method)
Acidic butylation can hydrolyze the ester bond between carnitine and the fatty acid, or the internal dicarboxylic bonds.
-
Symptom: Low recovery of C5DC (Glutarylcarnitine) or long-chain ACs (C16, C18).
-
Fix: Strictly control incubation time (15 min max) and temperature (65°C). Do not "over-cook."
-
Validation: Use a deuterated C5DC internal standard (
). If the ratio of to drops significantly between batches, hydrolysis is occurring.
B. Isobaric Interference (Non-Derivatized Method)
Without the mass shift provided by butylation, certain species overlap.
-
Conflict: C4-OH (Hydroxybutyrylcarnitine) and C3-DC (Malonylcarnitine).
-
Fix: If using non-derivatized methods, you must use an LC column (e.g., HILIC or C18) to separate these peaks chromatographically, as MS resolution alone is insufficient [2].
C. The "Dirty" Source (Both Methods)
-
Symptom: Gradual loss of sensitivity over 100+ injections.
-
Cause: Phospholipids from blood spots build up on the source cone.
-
Fix:
-
Derivatized: The HCl/Butanol step actually helps "clean" the extract by leaving some proteins behind during the transfer, but the reagents themselves are corrosive to the MS interface.
-
Non-Derivatized: More matrix reaches the source. Use a guard column or frequent source cleaning.
-
References
-
Millington, D. S., et al. (1994). Tandem mass spectrometry in newborn screening of the acylcarnitines.[1][4][8]Journal of Inherited Metabolic Disease . Link
-
Chace, D. H., et al. (2003). Use of tandem mass spectrometry for multianalyte screening of dried blood specimens from newborns.[1][4]Clinical Chemistry . Link
-
CLSI. (2010). Newborn Screening by Tandem Mass Spectrometry; Approved Guideline—Second Edition. CLSI document C43-A2.[9] Clinical and Laboratory Standards Institute .[9] Link
-
De Jesus, V. R., et al. (2010).[4] Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry.Clinica Chimica Acta . Link
Sources
- 1. familiasga.com [familiasga.com]
- 2. familiasga.com [familiasga.com]
- 3. Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. cdc.gov [cdc.gov]
Application Note: A Guide to Accurate Quantification of (R)-Butyryl Carnitine using Stable Isotope Dilution and Response Factor Calculation with (R)-Butyryl Carnitine-d5
Audience: Researchers, scientists, and drug development professionals.
Abstract
(R)-Butyryl carnitine is a critical acylcarnitine involved in cellular energy metabolism, and its accurate quantification in biological matrices is essential for studying metabolic disorders and for pharmacokinetic assessments in drug development.[1] This application note provides a comprehensive technical guide for the quantitative analysis of (R)-Butyryl Carnitine using the "gold standard" technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a Stable Isotope Dilution (SID) methodology.[2][3][4] We detail the use of (R)-Butyryl Carnitine-d5, a deuterated stable isotope-labeled (SIL) internal standard, to ensure the highest levels of accuracy and precision.[5] The core of this guide focuses on the theoretical principles and practical application of calculating and using the Relative Response Factor (RRF) to achieve reliable, absolute quantification. We provide detailed, field-proven protocols for sample preparation, instrument setup, and data analysis, designed to be a self-validating system compliant with rigorous scientific standards.
Part I: The Theoretical Foundation: Why Stable Isotope Dilution is Essential
Quantitative bioanalysis is fraught with potential sources of error, including sample loss during extraction, variability in instrument injection volumes, and unpredictable matrix effects that can suppress or enhance the analyte signal.[6][7] The Stable Isotope Dilution (SID) method is universally recognized as the most robust strategy to overcome these challenges.[8][9]
The Principle of the Ideal Internal Standard
The power of SID lies in using an internal standard (IS) that is a near-perfect chemical and physical mimic of the analyte.[2][4] A Stable Isotope-Labeled (SIL) version of the analyte, such as (R)-Butyryl Carnitine-d5, is the ideal choice. It possesses the same molecular structure, polarity, and ionization characteristics as the endogenous (R)-Butyryl Carnitine. Consequently, it co-elutes chromatographically and experiences identical behavior during every stage of the workflow—from extraction and potential degradation to ionization in the mass spectrometer source. By adding a known quantity of the IS to the sample at the very beginning of the process, any subsequent losses or variations will affect both the analyte and the IS equally.[9] Therefore, the ratio of their signal responses remains constant and directly proportional to the analyte's concentration, effectively nullifying common sources of analytical error.
Understanding the Response Factor (RF) and Its Critical Role
In mass spectrometry, the instrument's signal (e.g., peak area) for a given amount of a compound is defined by its Response Factor (RF).[10]
RF = Signal / Concentration[11]
While an analyte and its SIL-IS are nearly identical, it should not be assumed that their molar responses are exactly 1:1. Minor differences in fragmentation efficiency or ionization can occur due to the heavier isotopes.[4][12] This necessitates the calculation of a Relative Response Factor (RRF) , which is the ratio of the analyte's response factor to that of the internal standard.[11][13]
RRF = RF_Analyte / RF_IS
This RRF is a crucial correction factor that accounts for any inherent differences in signal response between the analyte and the IS. Periodically determining and monitoring the RRF is essential for ensuring long-term assay accuracy and consistency, especially when transferring methods between different instruments.[12]
Part II: Experimental Design & Protocols
This section provides detailed, step-by-step methodologies for the accurate quantification of (R)-Butyryl Carnitine.
Materials and Reagents
| Reagent/Material | Grade/Specification |
| (R)-Butyryl-L-carnitine hydrochloride | Analytical Standard (≥97.0%) |
| (R)-Butyryl carnitine-d5 chloride | Isotope-Labeled Standard (≥98%)[5] |
| Acetonitrile (ACN) | LC-MS Grade |
| Methanol (MeOH) | LC-MS Grade |
| Water | LC-MS Grade or Type I |
| Formic Acid (FA) | LC-MS Grade |
| Human Plasma (Source) | K2-EDTA, Pooled |
| Analytical Balance | 4 or 5-place |
| Calibrated Pipettes | P10, P200, P1000 |
| Microcentrifuge Tubes | 1.5 mL, low-binding |
| LC-MS/MS System | Triple Quadrupole Mass Spectrometer |
Protocol 1: Preparation of Stock and Working Solutions
Causality: Accurate preparation of stock solutions is the foundation of quantitative analysis. Using a certified reference standard with a Certificate of Analysis (CoA) is mandatory for traceability and purity assessment.[14]
-
Analyte Stock (1 mg/mL): Accurately weigh ~5 mg of (R)-Butyryl-L-carnitine HCl. Dissolve in an appropriate volume of 50:50 MeOH:H₂O to achieve a final concentration of 1 mg/mL. Vortex thoroughly.
-
Internal Standard Stock (1 mg/mL): Accurately weigh ~1 mg of this compound. Dissolve in 50:50 MeOH:H₂O to achieve a final concentration of 1 mg/mL. Vortex thoroughly.
-
Analyte Working Solutions: Prepare serial dilutions from the Analyte Stock solution using 50:50 ACN:H₂O to create a set of working solutions for building the calibration curve (e.g., from 100 µg/mL down to 10 ng/mL).
-
Internal Standard Spiking Solution (500 ng/mL): Dilute the Internal Standard Stock solution with 50:50 ACN:H₂O to a final concentration of 500 ng/mL. This solution will be added to all samples, calibrators, and QCs.
Protocol 2: Plasma Sample Preparation (Protein Precipitation)
Causality: Protein precipitation is a rapid and effective method to remove the majority of interfering macromolecules from the biological matrix. Adding the internal standard prior to precipitation ensures it accounts for any analyte loss during this critical step.
-
Aliquot Samples: Pipette 50 µL of each calibration standard, QC, or unknown plasma sample into a 1.5 mL microcentrifuge tube.
-
Spike Internal Standard: Add 10 µL of the Internal Standard Spiking Solution (500 ng/mL) to every tube.
-
Precipitate Proteins: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to each tube.
-
Vortex: Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at ~14,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial for analysis.
Experimental Workflow Diagram
Protocol 3: LC-MS/MS Instrument Setup
Causality: Chromatographic separation is crucial to resolve the analyte from matrix interferences and potential isomers.[7][15] A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity for quantification.[16]
Table 1: Suggested Liquid Chromatography (LC) Parameters
| Parameter | Condition | Rationale |
| Column | HILIC, e.g., Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm | Hydrophilic Interaction Chromatography (HILIC) provides excellent retention for polar compounds like carnitines without the need for derivatization.[1][17] |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid | Provides protons for ESI+ ionization and aids in peak shaping. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong solvent for HILIC elution. |
| Gradient | 95% B -> 50% B over 5 min | Optimized to retain and then elute butyryl carnitine with a sharp peak shape. |
| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns. |
| Column Temp | 40 °C | Ensures reproducible retention times. |
| Injection Vol | 5 µL |
Table 2: Suggested Mass Spectrometry (MS/MS) Parameters
| Parameter | Analyte: (R)-Butyryl Carnitine | IS: (R)-Butyryl Carnitine-d5 | Rationale |
| Ionization Mode | ESI (+) | ESI (+) | Carnitines contain a permanently charged quaternary amine, making them ideal for positive ion electrospray. |
| Precursor Ion (Q1) | m/z 232.2 | m/z 237.2 | [M+H]⁺ of the respective compounds. |
| Product Ion (Q3) | m/z 85.1 | m/z 85.1 | This characteristic fragment corresponds to the [(CH₂)₂-CH-N(CH₃)₃]⁺ core of carnitine and is common to most acylcarnitines.[7][18] |
| Collision Energy | ~15-25 eV (Optimize) | ~15-25 eV (Optimize) | Must be optimized on the specific instrument to maximize product ion signal. |
Part III: Data Analysis and Concentration Calculation
This section outlines the steps to process the acquired data, from determining the RRF to calculating the final concentration of unknown samples.
Protocol 4: Experimental Determination of the RRF
-
Prepare RRF Solution: Create a solution in 50:50 ACN:H₂O containing a precisely known concentration of both the analyte and the IS (e.g., 100 ng/mL of each).
-
Analyze: Inject this solution into the LC-MS/MS system at least five times (n=5).
-
Measure Peak Areas: Integrate the chromatographic peaks and record the mean area for the analyte (Area_Analyte) and the IS (Area_IS).
-
Calculate RRF: Use the following formula. Since the concentrations are equal, the concentration term cancels out. RRF = Mean(Area_Analyte) / Mean(Area_IS)[12]
For example, if the mean analyte area is 850,000 and the mean IS area is 1,000,000, the RRF = 0.85. This value indicates the analyte has a slightly lower response than the IS under these conditions.
Protocol 5: Generating the Calibration Curve
-
Analyze Calibrators: Inject the full set of prepared calibration standards (from Protocol 2).
-
Calculate Area Ratios: For each calibration level, calculate the peak area ratio: y = Area_Analyte / Area_IS.
-
Plot the Curve: Plot the peak area ratio (y-axis) versus the known analyte concentration (x-axis).
-
Perform Linear Regression: Apply a linear regression model, typically with 1/x or 1/x² weighting to ensure accuracy at the lower end of the curve. The resulting equation will be in the form y = mx + b, where m is the slope and b is the y-intercept. The correlation coefficient (r²) should be >0.99 for a valid curve.[19]
Protocol 6: Calculating Unknown Sample Concentration
-
Analyze Unknowns: Inject the prepared unknown samples.
-
Determine Area Ratio: Calculate the peak area ratio (y_unknown) from the resulting chromatogram.
-
Calculate Concentration: Use the regression equation derived from the calibration curve to determine the concentration of the analyte in the unknown sample:
Concentration_Analyte = (y_unknown - b) / m
Principle of Isotope Dilution Calculation
Part IV: Ensuring Trustworthiness Through Method Validation
A protocol is only trustworthy if it is validated to be "fit-for-purpose." Adherence to guidelines from regulatory bodies like the FDA and ICH is crucial.[2][20][21][22] A validated method ensures the data is reliable and reproducible. Key validation parameters are summarized below.
Table 3: Key Bioanalytical Method Validation Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Accuracy & Precision | To determine the closeness of measured values to the true value and the degree of scatter. Assessed with QC samples (Low, Mid, High). | Mean concentration within ±15% of nominal value. Coefficient of Variation (%CV) ≤15%.[2] |
| Selectivity | To ensure the method can differentiate the analyte from other components in the matrix. | No significant interfering peaks at the retention time of the analyte or IS in at least six different blank matrix sources.[20] |
| Matrix Effect | To assess the impact of the biological matrix on analyte ionization. | The SIL-IS should effectively track and correct for matrix effects, resulting in consistent accuracy and precision across different matrix lots. |
| Lower Limit of Quantification (LLOQ) | The lowest point on the calibration curve with acceptable performance. | Accuracy within ±20% of nominal value and %CV ≤20%.[2] |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage). | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Conclusion
This application note provides a robust framework for the accurate and reliable quantification of (R)-Butyryl Carnitine in biological matrices. By leveraging the power of Stable Isotope Dilution with (R)-Butyryl Carnitine-d5 and correctly applying the principles of Relative Response Factor calculation, researchers can achieve high-quality, defensible data. The detailed protocols for sample preparation, LC-MS/MS analysis, and data processing, when combined with proper method validation, establish a trustworthy system for advancing metabolic research and supporting drug development programs.
References
- Title: The analyte-to-internal standard MS/MS response factor (hereafter called the RF)
-
Title: Determination of Response Factors for Analytes Detected during Migration Studies, Strategy and Internal Standard Selection for Risk Minimization Source: MDPI URL: [Link]
-
Title: Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine Source: PubMed URL: [Link]
-
Title: The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory Source: Spectroscopy Online URL: [Link]
-
Title: An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues Source: Journal of Lipid Research URL: [Link]
-
Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: Sannova URL: [Link]
-
Title: ACYLCARNITINES, QUANTITATIVE, PLASMA Source: University of Washington Department of Laboratory Medicine and Pathology URL: [Link]
-
Title: An Analytically Validated Bioanalytical Clinical Research Method for the Quantification of Acylcarnitines in Urine Source: Waters Corporation URL: [Link]
-
Title: Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using an online solid-phase extraction Source: CORE URL: [Link]
-
Title: Response factor - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Acylcarnitine, Plasma | Test Detail | Quest Diagnostics Source: Quest Diagnostics URL: [Link]
-
Title: ACRN - Overview: Acylcarnitines, Quantitative, Plasma Source: Mayo Clinic Laboratories URL: [Link]
-
Title: Acylcarnitine Plasma Test Information Source: Cincinnati Children's Hospital URL: [Link]
-
Title: Guideline on Isotope Dilution Mass Spectrometry Source: Office of Scientific and Technical Information URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES Source: Dr. Imre Blank's Homepage URL: [Link]
-
Title: Response Factor : r/massspectrometry Source: Reddit URL: [Link]
-
Title: Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Source: SpringerLink URL: [Link]
-
Title: Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers Source: bevital.no URL: [Link]
-
Title: Isotope dilution - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Internal standard, relative response factor and quantification Source: MacCoss Lab Software URL: [Link]
-
Title: Butyrylcarnitine Elevation in Newborn Screening: Reducing False Positives and Distinguishing between Two Rare Diseases through the Evaluation of New Ratios Source: MDPI URL: [Link]
-
Title: Quantification of underivatized acylcarnitines and carnitine intermediates using RP chromatography and ion funnel triple quadrupole in fecal samples Source: Agilent URL: [Link]
-
Title: Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Source: PubMed URL: [Link]
-
Title: Isotope Dilution Mass Spectrometry Source: PTB.de URL: [Link]
-
Title: Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation Source: The AAPS Journal URL: [Link]
-
Title: Appropriate Use of Mass Spectrometry in Clinical and Metabolic Research Source: LCGC URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: FDA URL: [Link]
-
Title: High sensitivity quantification of acylcarnitines using the SCIEX 7500 system Source: SCIEX URL: [Link]
-
Title: An Analytically Validated Bioanalytical Research Method for the Quantification of Acyl Carnitine in Urine Source: Waters Corporation URL: [Link]
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- 5. medchemexpress.com [medchemexpress.com]
- 6. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]
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- 15. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
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- 22. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
Troubleshooting & Optimization
Troubleshooting low recovery of (R)-Butyryl Carnitine-d5 in plasma samples
Technical Support Center: (R)-Butyryl Carnitine-d5 Analysis
Introduction
Welcome to the technical support center for the analysis of (R)-Butyryl Carnitine-d5. As a critical internal standard in metabolic studies, achieving high and consistent recovery of this molecule from complex matrices like plasma is paramount for accurate quantification of its unlabeled counterpart. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low recovery. We will explore the common pitfalls in the analytical workflow, from sample handling to final detection, and provide experimentally validated solutions to ensure the integrity and reliability of your data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues that can lead to poor recovery of (R)-Butyryl Carnitine-d5 in plasma samples. Each answer provides a causal explanation and a clear path to resolution.
Q1: I'm observing consistently low recovery of (R)-Butyryl Carnitine-d5. What are the most likely causes?
Low recovery is a multi-faceted problem that can arise at any stage of your analytical workflow. The most common culprits fall into three categories:
-
Sample Handling and Stability: Acylcarnitines, particularly short-chain species, can be susceptible to enzymatic or chemical hydrolysis.[1] The stability of your deuterated internal standard can also be compromised by improper storage or handling, leading to degradation or H/D (hydrogen-deuterium) exchange.[2][3]
-
Sample Preparation Inefficiency: This is the most frequent source of analyte loss. Both protein precipitation (PPT) and solid-phase extraction (SPE) have critical parameters that, if not optimized, can lead to the co-precipitation of your analyte or its poor retention/elution.
-
LC-MS/MS Analytical Issues: Problems such as ion suppression, poor chromatography, or incorrect mass spectrometer settings can mimic low recovery by reducing the detector response, even if the analyte is physically present.[4][5]
To systematically diagnose the issue, it is crucial to evaluate each step independently. A recommended starting point is to analyze a "post-extraction spike" sample, where the internal standard is added to a blank plasma extract just before injection. If recovery is high in this sample, the problem lies within your sample preparation. If it remains low, the issue is likely with the LC-MS/MS system or the standard's integrity.
Q2: My recovery is poor after protein precipitation. How can I optimize this step?
Protein precipitation (PPT) is a rapid method for sample cleanup, but its effectiveness is highly dependent on the choice of solvent and the procedure. Butyryl carnitine is a polar molecule, and its recovery can be compromised if it gets trapped in the precipitated protein pellet.
Causality: The goal of PPT is to denature and precipitate proteins by disrupting their hydration layer with an organic solvent.[6] However, if the conditions are not optimal, the analyte can be adsorbed onto the large surface area of the precipitated proteins or become physically entrapped within the protein pellet as it forms.
Troubleshooting Steps:
-
Choice of Solvent: Acetonitrile (ACN) is generally more effective at precipitating plasma proteins than methanol (MeOH).[6][7] ACN tends to create larger, more granular protein aggregates that are easier to pellet and less likely to trap smaller molecules.
-
Solvent-to-Plasma Ratio: A minimal ratio of 3:1 (ACN:plasma) is recommended to ensure complete protein precipitation.[6] Insufficient solvent will lead to incomplete precipitation and a gelatinous pellet that is difficult to separate and prone to analyte entrapment.
-
Temperature: Perform the precipitation at a low temperature (e.g., in an ice bath). This can enhance protein precipitation and minimize the risk of enzymatic degradation of the analyte during the procedure.[8]
-
Vortexing and Incubation: Ensure thorough mixing immediately after adding the solvent to create a homogenous suspension. A brief incubation period (e.g., 10-20 minutes at 4°C) after vortexing allows for more complete protein aggregation before centrifugation.
-
Centrifugation: Use sufficient g-force and time (e.g., >10,000 x g for 10-15 minutes) to form a tight, compact pellet. A loose pellet can easily be disturbed during supernatant removal, leading to sample contamination and analyte loss.
| Parameter | Standard Protocol | Optimized Protocol | Rationale |
| Precipitating Solvent | Methanol | Acetonitrile (ACN) | ACN provides more efficient protein removal and forms a more compact pellet.[7] |
| Solvent:Plasma Ratio | 2:1 | 3:1 or 4:1 | Ensures complete precipitation and reduces analyte entrapment.[6] |
| Temperature | Room Temperature | 4°C (on ice) | Enhances protein precipitation and minimizes potential degradation.[8] |
| Centrifugation | 5 min at 5,000 x g | 10-15 min at >10,000 x g | Creates a compact pellet, allowing for clean and complete supernatant recovery. |
Q3: Could the issue be the stability of the (R)-Butyryl Carnitine-d5 internal standard itself?
Yes, the stability of the deuterated internal standard is a critical and sometimes overlooked factor.[2][3] Instability can manifest in two ways: chemical degradation or hydrogen-deuterium (H/D) exchange.
Causality:
-
Chemical Degradation: Like its endogenous counterpart, the internal standard can be hydrolyzed, especially if plasma samples are not stored properly or undergo multiple freeze-thaw cycles.[1] Short-chain acylcarnitines are more susceptible to this hydrolysis than long-chain species.[1]
-
H/D Exchange: Deuterium atoms, particularly those on carbons adjacent to carbonyl groups or on heteroatoms, can sometimes be replaced by hydrogen atoms from the surrounding solvent (e.g., water, methanol).[2][9] This reduces the isotopic purity of the standard, leading to an inaccurate response ratio and artificially low calculated recovery.
Troubleshooting Steps:
-
Storage Conditions: Always store stock solutions and plasma samples at -80°C for long-term stability.[10][11] Avoid repeated freeze-thaw cycles. A study on plasma metabolites showed that while many remain stable, some acylcarnitines can exhibit decreased concentration levels over long-term storage even at -80°C.[10]
-
Working Solutions: Prepare fresh working solutions of the internal standard in an appropriate organic solvent like acetonitrile or methanol. Avoid storing working solutions in highly aqueous or protic solvents for extended periods, as this increases the risk of H/D exchange.[2]
-
Purity Check: Periodically check the purity of your internal standard. Analyze a fresh dilution of the standard and look for the presence of the unlabeled (d0) analyte or partially deuterated species.
Q4: I'm using solid-phase extraction (SPE), but my recovery is still low. What should I check?
Solid-phase extraction (SPE) offers cleaner extracts than PPT but requires more careful method development. Low recovery in SPE is almost always due to incorrect selection of the sorbent or optimization of the wash and elution steps. For a polar, cationic molecule like butyryl carnitine, a cation exchange mechanism is often effective.[12][13]
Causality:
-
Breakthrough: The analyte may not be retained on the SPE sorbent during the loading step. This can happen if the sorbent chemistry is inappropriate or if the sample has not been pre-treated correctly (e.g., pH adjustment).
-
Premature Elution: The analyte may be washed off the sorbent during the wash step if the wash solvent is too strong.
-
Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent, leaving it behind on the cartridge.
Troubleshooting Steps:
-
Verify Sorbent Choice: Strong cation exchange (SCX) or mixed-mode sorbents with a cation exchange component are typically suitable for acylcarnitines.[12]
-
Optimize pH: For cation exchange, the pH of the sample during loading should be at least 2 pH units below the pKa of the sorbent's functional group and above the pKa of the analyte's quaternary amine to ensure both are appropriately charged.
-
Check Wash Solvents: The wash solvent should be strong enough to remove interferences but weak enough to leave the analyte bound. For a cation exchange mechanism, this is often an organic solvent like methanol or a low-ionic-strength acidic buffer.
-
Ensure Complete Elution: Elution requires a solvent that can disrupt the analyte-sorbent interaction. For cation exchange, this is typically a basic solvent (e.g., 5% ammonium hydroxide in methanol) that neutralizes the analyte or sorbent, breaking the ionic bond.
-
Perform a Step-by-Step Diagnosis: Analyze the fractions from each step of the SPE process (load, wash, and elution) to pinpoint exactly where the analyte is being lost.
Q5: Is it possible that my LC-MS/MS method is the problem, not the sample preparation?
Absolutely. Analytical issues can often be mistaken for low recovery. The most common problem in LC-MS/MS analysis of complex biological samples is ion suppression .
Causality: Ion suppression occurs when co-eluting matrix components (e.g., salts, phospholipids) interfere with the ionization of the analyte in the mass spectrometer's ion source.[5][14] This competition for ionization reduces the number of analyte ions that reach the detector, resulting in a lower signal and an apparent low recovery. Even stable-isotope-labeled internal standards can experience slightly different degrees of ion suppression if they do not co-elute perfectly with the analyte, a phenomenon known as the deuterium isotope effect.[15]
Troubleshooting Steps:
-
Assess Ion Suppression: Use a post-column infusion experiment to identify regions of the chromatogram where suppression occurs. Infuse a constant flow of (R)-Butyryl Carnitine-d5 post-column while injecting a blank, extracted plasma sample. A dip in the baseline signal indicates ion suppression at that retention time.
-
Improve Chromatography: Adjust your chromatographic method to move the analyte's retention time away from regions of significant ion suppression. This might involve changing the mobile phase composition, gradient profile, or switching to a different column chemistry (e.g., HILIC).
-
Enhance Sample Cleanup: If chromatography changes are insufficient, a more rigorous sample preparation method, such as SPE instead of PPT, may be necessary to remove the interfering matrix components.[4]
-
Check for In-Source Degradation: Ensure that ion source parameters (e.g., temperature, voltages) are not too harsh, which could cause the analyte to fragment before it reaches the mass analyzer.
Visualizations & Diagrams
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing the root cause of low analyte recovery.
Caption: A systematic workflow for troubleshooting low recovery.
Analyte and Internal Standard Structures
Understanding the structure is key to predicting its chemical behavior during extraction and analysis.
Caption: Chemical structure of Butyryl Carnitine.
Detailed Experimental Protocols
Protocol 1: Optimized Protein Precipitation (PPT)
This protocol is designed to maximize protein removal while minimizing the loss of polar analytes like butyryl carnitine.
-
Preparation: Place plasma samples and acetonitrile (ACN) in an ice bath to chill to 4°C.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Spiking: Add the (R)-Butyryl Carnitine-d5 internal standard working solution.
-
Precipitation: Add 150 µL of ice-cold ACN (for a 3:1 ratio).
-
Mixing: Immediately vortex the tube vigorously for 30 seconds to ensure a fine, homogenous protein suspension.
-
Incubation: Place the tube in a rack at 4°C for 20 minutes to allow proteins to fully aggregate.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to form a tight pellet.
-
Supernatant Transfer: Carefully pipette the supernatant (~180-190 µL) into a clean tube or 96-well plate, being careful not to disturb the pellet.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the sample in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Basic Strong Cation Exchange (SCX) Solid-Phase Extraction (SPE)
This protocol provides a starting point for developing a robust SPE method for butyryl carnitine.
-
Conditioning: Condition the SCX SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent go dry.
-
Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer (e.g., 25 mM ammonium acetate, pH 4.5).
-
Sample Pre-treatment: Dilute 100 µL of plasma with 400 µL of the equilibration buffer.
-
Loading: Load the diluted plasma sample onto the SPE cartridge at a slow, steady flow rate (~1 drop per second).
-
Washing: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of methanol to remove neutral and acidic interferences.
-
Elution: Elute the (R)-Butyryl Carnitine-d5 with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The base neutralizes the charge, releasing the analyte from the sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for analysis.
References
-
Puchades-Carrasco, L., et al. (2018). Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C. PubMed. Retrieved February 22, 2026, from [Link]
-
Verplaetse, R., et al. (2013). Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction. PubMed. Retrieved February 22, 2026, from [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters. Retrieved February 22, 2026, from [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Retrieved February 22, 2026, from [Link]
-
Verplaetse, R., et al. (2013). Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction. CORE. Retrieved February 22, 2026, from [Link]
-
Vernez, L., et al. (2004). Determination of carnitine and acylcarnitines in plasma by high-performance liquid chromatography/electrospray ionization ion trap tandem mass spectrometry. Hamad Bin Khalifa University. Retrieved February 22, 2026, from [Link]
-
Poiesi, C., et al. (1994). Simultaneous determination of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine in human plasma by high-performance liquid chromatography. ScienceDirect. Retrieved February 22, 2026, from [Link]
-
Vernez, L., et al. (2004). Determination of carnitine and acylcarnitines in plasma by high-performance liquid chromatography/electrospray ionization ion trap tandem mass spectrometry. PubMed. Retrieved February 22, 2026, from [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing SL. Retrieved February 22, 2026, from [Link]
-
OPTIMIZATION OF PROTEIN PRECIPITATION BEFORE MASS SPECTROMETRY. (2025). Zenodo. Retrieved February 22, 2026, from [Link]
-
Rashed, M. S., et al. (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). IU Indianapolis ScholarWorks. Retrieved February 22, 2026, from [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbiopharma. Retrieved February 22, 2026, from [Link]
-
Annesley, T. M. (2020). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved February 22, 2026, from [Link]
-
Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Retrieved February 22, 2026, from [Link]
-
Polson, C., et al. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. PubMed. Retrieved February 22, 2026, from [Link]
-
Jessome, L. L., & Volmer, D. A. (2006). Ion suppression: a major concern in mass spectrometry. NRC Publications Archive. Retrieved February 22, 2026, from [Link]
-
Polson, C., et al. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved February 22, 2026, from [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (2023). Chromatography Today. Retrieved February 22, 2026, from [Link]
-
LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. (2023). Restek. Retrieved February 22, 2026, from [Link]
-
Differences between acylcarnitine profiles in plasma and bloodspots. (2025). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Gillingham, M. B., et al. (2018). Effects of fasting, feeding and exercise on plasma acylcarnitines among subjects with CPT2D, VLCADD and LCHADD/TFPD. ScienceDirect. Retrieved February 22, 2026, from [Link]
-
Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS One. Retrieved February 22, 2026, from [Link]
Sources
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 14. longdom.org [longdom.org]
- 15. waters.com [waters.com]
C4-Carnitine Method Development Hub: Minimizing Ion Suppression
Introduction
Welcome to the technical support center for acylcarnitine analysis. You are likely here because your C4-carnitine (Butyrylcarnitine) quantitation is suffering from poor sensitivity, retention time shifts, or non-linear calibration curves.
C4-carnitine is a polar, short-chain acylcarnitine. In standard Reverse Phase (RP) chromatography, it often elutes near the void volume—the exact zone where salts and unretained matrix components (like phospholipids) elute. This results in severe ion suppression , where matrix components compete for charge in the ESI source, effectively "blinding" the detector to your analyte.
This guide prioritizes causality over correlation . We will not just "tweak" the method; we will isolate the suppressor and engineer it out of the workflow.
Module 1: Diagnosis – How do I confirm Ion Suppression?
User Question: "My internal standard response varies wildly between patient samples. Is this instrument drift or matrix effect?"
Scientist Response: If the variation correlates with the sample type (e.g., hemolyzed vs. clear plasma) rather than time, it is almost certainly a matrix effect. The gold standard for visualizing this is Post-Column Infusion (PCI) . This experiment maps the "danger zones" of your chromatogram.
The Protocol: Post-Column Infusion (PCI) [1]
-
Concept: You infuse a constant flow of C4-carnitine into the MS source while injecting a "blank" extracted matrix sample via the LC column.
-
Result: A steady baseline that "dips" (suppression) or "spikes" (enhancement) when matrix components elute.[2]
Step-by-Step Workflow:
-
Setup: Connect a syringe pump to the LC flow using a T-piece connector between the column and the MS source.
-
Infusate: Prepare a 1 µg/mL solution of C4-carnitine (or d3-C4) in 50:50 Methanol:Water.
-
Flow Rates:
-
LC Flow: Standard method rate (e.g., 0.4 mL/min).
-
Syringe Flow: 10–20 µL/min (sufficient to generate a steady signal intensity of ~1e6 cps).
-
-
Injection: Inject a processed blank plasma extract (matrix).
-
Analysis: Monitor the MRM transition for C4-carnitine (e.g., m/z 232.1 → 85.1).
Visualization of PCI Workflow
Caption: Figure 1. Post-Column Infusion setup. A drop in the steady baseline indicates the elution time of suppressing agents.[3]
Module 2: Sample Preparation – The Root Cause Fix
User Question: "I am using protein precipitation (PPT) with methanol, but I still see significant suppression. Why?"
Scientist Response: Protein precipitation removes proteins (albumin, globulins) but leaves phospholipids (phosphatidylcholines) in the supernatant. Phospholipids are notorious ion suppressors because they accumulate on the column and elute unpredictably, often bleeding into subsequent runs.
The Solution: Switch to Phospholipid Removal (PLR) Plates or Supported Liquid Extraction (SLE) . PLR plates use a Lewis acid-base interaction (typically Zirconia-coated silica) to selectively retain phospholipids while allowing acylcarnitines to pass through.
Comparative Data: PPT vs. PLR
Data synthesized from comparative studies on plasma extraction (e.g., Waters Ostro, Supelco HybridSPE).
| Parameter | Protein Precipitation (PPT) | Phospholipid Removal (PLR) | Impact on C4 Analysis |
| Protein Removal | >99% | >99% | Prevents column clogging. |
| Phospholipid Removal | <10% (Remains in sample) | >99% | Critical: Removes the primary suppressor. |
| Matrix Factor (MF) | 0.4 – 0.6 (High Suppression) | 0.9 – 1.0 (Clean) | MF < 1.0 indicates signal loss. PLR restores signal. |
| Backpressure | Increases over injections | Stable | Phospholipids build up on guard columns in PPT. |
| Protocol Complexity | Low (Add solvent -> Spin) | Low (Add solvent -> Vacuum) | PLR is a "pass-through" method; no conditioning needed. |
Protocol Recommendation (PLR):
-
Load 100 µL Plasma onto PLR Plate (96-well).
-
Add 300 µL 1% Formic Acid in Acetonitrile.
-
Aspirate (mix) 3 times.
-
Apply vacuum/positive pressure.
-
Collect filtrate. Note: C4 is polar; ensure the organic ratio is high enough to precipitate proteins but the filtrate is compatible with your initial mobile phase.
Module 3: Chromatography – Separation Strategy
User Question: "C4-carnitine elutes at 0.8 minutes on my C18 column. Is this a problem?"
Scientist Response: Yes. In Reverse Phase (RP), 0.8 minutes is likely the void volume (t0). This is the "dumping ground" for salts and unretained matrix components. If your analyte elutes here, it is fighting for charge against the entire chemical background of the sample.
The Solution: You must increase retention to move C4 out of the suppression zone.
-
Option A (RP Optimization): Use a high-strength silica C18 (e.g., Raptor ARC-18) or PFPP (Pentafluorophenyl) column. PFPP offers alternative selectivity for polar amines.
-
Option B (HILIC - Recommended): Hydrophilic Interaction Liquid Chromatography is ideal for polar metabolites like acylcarnitines.
HILIC vs. Reverse Phase Mechanism
-
Reverse Phase (C18): Analyte partitions into the non-polar stationary phase. Polar C4 elutes early.
-
HILIC: Analyte partitions into a water-layer adsorbed to the polar stationary phase. Polar C4 elutes later.
Critical Consideration: Isobaric Separation You must separate Butyrylcarnitine (C4) from Isobutyrylcarnitine .[4] They have the same mass (m/z 232.1) but indicate different metabolic disorders (SCAD vs. IBD deficiency).
-
HILIC Advantage: Often provides better resolution of these polar isomers than standard C18.
Chromatographic Decision Tree
Caption: Figure 2. Decision logic for column selection. HILIC is preferred for polar retention, moving the analyte away from early-eluting salts.
Module 4: Internal Standards – The Safety Net
User Question: "Can I use C2-carnitine (Acetylcarnitine) as an internal standard for C4?"
Scientist Response: No. An internal standard (IS) must correct for matrix effects. To do this, it must experience the exact same suppression as the analyte.
-
C2 vs C4: They elute at different times.[4][5] If a phospholipid elutes at the C4 retention time, it will suppress C4 but not C2. Your calculated ratio will be wrong.
-
Requirement: You must use a Stable Isotope Labeled (SIL) analog, specifically d3-Butyrylcarnitine (or d9).
Validation Rule: The retention time of the IS must match the analyte within ±0.05 minutes. If they drift apart (deuterium isotope effect), the IS cannot compensate for sharp matrix suppression bands.
References
-
Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry.
-
Matuszewski, B. K., et al. (2003). Standard line slopes as a measure of matrix effect in quantitative LC/MS/MS bioanalysis. Journal of Chromatography B.
-
Isaguirre, A. C., et al. (2013).[6] Rapid and sensitive HILIC-MS/MS analysis of carnitine and acetylcarnitine in biological fluids. Analytical and Bioanalytical Chemistry.
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.
-
Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Restek Application Notes.
Sources
- 1. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stability & Handling of (R)-Butyryl Carnitine-d5
Executive Summary & Diagnostic Context[1][2][3][4][5][6]
(R)-Butyryl Carnitine-d5 (C4-d5) serves as the critical Internal Standard (IS) for the quantification of butyrylcarnitine, a biomarker for Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD) and Glutaric Acidemia Type II.
The Problem: Users often report a "loss of signal" for the d5-IS or poor reproducibility (high %CV) during LC-MS/MS analysis. The Root Cause: This is rarely an instrument failure. It is almost exclusively a chemical stability issue. The ester bond linking the butyryl group to the carnitine backbone is labile. Under specific conditions—alkaline pH, enzymatic activity, or excessive heat—this bond hydrolyzes, cleaving the molecule into free Carnitine-d5 and deuterated butyric acid.
Diagnostic Indicators:
-
Decreasing IS Area: Signal intensity drops over the course of a run (batch drift).
-
Rising Free Carnitine Baseline: If monitoring free carnitine, you see unexplained increases that correlate with C4-d5 loss.
-
Poor Linearity: The calibration curve fails because the IS is degrading at a different rate than the analyte (matrix mismatch).
The Mechanism of Failure
To solve the problem, you must understand the chemistry. Acylcarnitines are zwitterionic esters.[1] The ester linkage is susceptible to nucleophilic attack by water (hydrolysis), a reaction catalyzed by both base (OH⁻) and specific plasma esterases.
Diagram 1: Hydrolysis Pathway of (R)-Butyryl Carnitine-d5
Caption: The degradation pathway of the internal standard. Note that 'Free Carnitine-d5' remains in the sample, potentially interfering with free carnitine quantification if not chromatographically resolved.
Troubleshooting Protocols
Module A: Pre-Analytical (Enzymatic Hydrolysis)
Issue: Plasma contains active esterases that strip the butyryl group before the sample is even extracted. Causality: Thawing samples at Room Temperature (RT) or delayed protein precipitation allows enzymes to degrade the IS immediately upon spiking.
Protocol: The "Ice-to-Acid" Workflow
-
Thaw: Thaw plasma samples strictly on ice (4°C). Do not use a water bath.
-
IS Spiking: Prepare the Working Internal Standard (WIS) solution in acidified solvent (see below) rather than water.
-
Quenching:
-
Incorrect: Adding aqueous IS to plasma, vortexing, then adding crash solvent. (Allows ~30 sec of enzymatic activity).
-
Correct: Add Acidified Methanol containing the IS directly to the plasma. The acid denatures esterases instantly.
-
Module B: Analytical (Chemical Hydrolysis)
Issue: High pH during extraction or reconstitution. Causality: Acylcarnitines have a "U-shaped" stability curve. They are most stable at pH 3–6. At pH > 8, the half-life of Butyryl Carnitine drops to minutes.
Protocol: pH Control Strategy
-
Extraction Solvent: Use Methanol or Acetonitrile containing 0.1% Formic Acid .
-
Evaporation: If drying down supernatants (e.g., under N2 stream), ensure the temperature does not exceed 40°C . High heat + residual water = rapid hydrolysis.
-
Reconstitution: Avoid pure water or phosphate buffers (pH 7.4). Reconstitute in Mobile Phase A (typically Water + 0.1% Formic Acid).[2]
Module C: Derivatization Risks (Newborn Screening)
Context: Many labs use Butanol/HCl derivatization to increase sensitivity. Risk: The derivatization step itself (65°C for 15-20 min) is harsh. While it forms butyl esters, it can also hydrolyze short-chain acylcarnitines if water is present. Fix: Ensure the sample is completely dry before adding Butanol/HCl. Residual moisture drives hydrolysis over esterification.
Stability Data & Reference Values
The following table summarizes stability thresholds derived from validation studies (Source: Clinical Chemistry and J. Chromatogr. B).
| Condition | Stability of C4-Carnitine | Recommendation |
| Plasma (RT, 25°C) | < 4 Hours | Process immediately or keep on ice. |
| Plasma (4°C) | ~24 Hours | Safe for short-term handling. |
| Processed Extract (pH 7) | Unstable (t½ < 12 hrs) | CRITICAL FAILURE POINT. |
| Processed Extract (pH 3) | Stable (> 48 hrs) | Use 0.1% Formic Acid in all solvents. |
| Dried Blood Spot (RT) | < 14 Days | Store DBS at -20°C for long-term archival. |
Troubleshooting Logic Tree
Use this decision tree to diagnose where your hydrolysis is occurring.
Diagram 2: Diagnostic Workflow
Caption: Step-by-step isolation of the hydrolysis source. Most failures occur at Decision 2 (Reconstitution).
Frequently Asked Questions (FAQ)
Q1: Can I store the (R)-Butyryl Carnitine-d5 stock solution in water? A: No. While carnitines are water-soluble, the ester bond is most stable in organic solvents like methanol. Water promotes slow hydrolysis over time, even at -20°C. Store stocks in 100% Methanol.
Q2: Does the d5 isotope hydrolyze faster than the native (d0) compound? A: No, the reaction rates are chemically equivalent. However, because you add a fixed amount of d5-IS, any loss is immediately visible as a drop in peak area. If the d0 (endogenous) hydrolyzes, you simply report a falsely low patient result, which is harder to detect without the IS flagging the issue.
Q3: I see high Free Carnitine levels in my blank. Is this related? A: Yes. If your C4-d5 IS hydrolyzes, it releases Free Carnitine-d5. If your mass spec method does not differentiate between d0 and d5 Free Carnitine (or if there is isotopic cross-talk), the hydrolyzed IS will elevate the Free Carnitine baseline.
Q4: Why is my QC passing but patient samples failing IS recovery? A: This suggests Enzymatic Hydrolysis . QC materials are often stripped serum or synthetic matrices that lack active esterases. Patient plasma contains active enzymes. If you are not quenching the enzymes immediately with acid/organic solvent, the IS degrades in the patient samples but survives in the clean QC.
References
-
Johnson, D. W., et al. (2020). Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis. International Journal of Neonatal Screening. Link
-
Mörgelin, F., et al. (2013). Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry. Chromatography Research International. Link
-
Fingerhut, R., et al. (2009). Stability of acylcarnitines and free carnitine in dried blood samples. Analytical Chemistry / PubMed. Link
-
Clinical and Laboratory Standards Institute (CLSI). Mass Spectrometry in the Clinical Laboratory: General Principles and Guidance; Approved Guideline. C62-A. Link
Sources
Technical Support Center: Optimizing Collision Energy for Butyryl Carnitine-d5
Welcome to the technical support center. This guide provides in-depth answers and troubleshooting protocols for researchers, scientists, and drug development professionals working with Butyryl Carnitine-d5. As a deuterated internal standard, its accurate measurement is paramount for quantitative assays. This guide focuses on the critical step of optimizing collision energy to ensure maximum sensitivity and reproducibility for your tandem mass spectrometry experiments.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common inquiries regarding the analysis of Butyryl Carnitine-d5.
Q1: What is Collision-Induced Dissociation (CID), and why is optimizing the Collision Energy (CE) so critical?
A1: Collision-Induced Dissociation (CID) is a fundamental technique in tandem mass spectrometry (MS/MS) used to fragment a selected precursor ion to generate characteristic product ions.[1] In the mass spectrometer, after the precursor ion (in this case, protonated Butyryl Carnitine-d5) is isolated, it is accelerated into a collision cell filled with an inert gas like argon or nitrogen.[1] The Collision Energy (CE) is the kinetic energy applied to the precursor ion for this process.
Optimizing the CE is critical for several reasons:
-
Maximizes Sensitivity: Each chemical bond requires a specific amount of energy to break. The optimal CE provides just enough energy to maximize the formation of the desired product ion, leading to the strongest possible signal for quantification.[2]
-
Ensures Specificity: An optimized CE produces a consistent and predictable fragmentation pattern. This ensures that the product ion being monitored is uniquely generated from your analyte of interest, which is the basis of the highly selective Multiple Reaction Monitoring (MRM) technique.[3]
-
Improves Reproducibility: Incorrect or non-optimized CE can lead to inefficient fragmentation, resulting in low or variable product ion signals, which compromises the accuracy and precision of your quantitative results.[4] The relationship between CE and fragmentation is complex and instrument-dependent, making empirical optimization a mandatory step for robust method development.[5]
Q2: What is the fragmentation pattern of Butyryl Carnitine-d5, and what are its key product ions?
A2: Acylcarnitines, including Butyryl Carnitine-d5, exhibit a highly conserved fragmentation pattern, which is a significant advantage for their analysis.[6] The most characteristic and abundant product ion generated from all acylcarnitines during CID is at a mass-to-charge ratio (m/z) of 85.0284 .[7][8]
This ion, [C₄H₉NO]⁺, corresponds to a fragment of the core carnitine structure and is formed after the neutral loss of the fatty acyl group.[8] Because this fragment does not contain the acyl chain, its m/z is independent of which acylcarnitine is being analyzed or where the deuterium labels are on the acyl chain. This makes it an excellent universal product ion for acylcarnitine assays.
Assuming the five deuterium atoms are on the butyryl (acyl) chain, the protonated precursor ion [M+H]⁺ for Butyryl Carnitine-d5 will be approximately m/z 237.2. The primary fragmentation pathway is illustrated below.
Caption: Fragmentation of Butyryl Carnitine-d5 in the collision cell.
Q3: What is a Multiple Reaction Monitoring (MRM) transition for Butyryl Carnitine-d5?
A3: A Multiple Reaction Monitoring (MRM) transition is the specific combination of a precursor ion's m/z and a product ion's m/z that is monitored by a tandem mass spectrometer.[9] This two-stage mass filtering provides exceptional selectivity and sensitivity. For Butyryl Carnitine-d5, the primary MRM transition would be:
-
Precursor Ion (m/z) → Product Ion (m/z)
-
237.2 → 85.0
This means the first mass analyzer (Q1) is set to only allow ions with m/z 237.2 to pass through. These ions are then fragmented in the collision cell (Q2), and the second mass analyzer (Q3) is set to only monitor for the resulting product ions at m/z 85.0.[10] This process effectively filters out most other molecules in the sample, drastically reducing background noise.
Q4: What is a good starting point for Collision Energy (CE) optimization for acylcarnitines?
A4: While the absolute optimal CE value is instrument-specific, a good starting point can be derived from existing literature or default instrument parameters. For short-chain acylcarnitines like Butyryl Carnitine, using a triple quadrupole mass spectrometer, a typical CE range to investigate is 15 to 35 eV .[11] Some studies have noted that a collision energy above 30 eV is effective for maximizing the m/z 85 fragment for various acylcarnitines.[7] It is always recommended to perform an empirical optimization by ramping the collision energy across a wider range (e.g., 5 to 50 eV) to find the precise optimum for your specific instrument and conditions.
Experimental Protocol: Collision Energy Optimization
This section provides a step-by-step protocol for determining the optimal collision energy for Butyryl Carnitine-d5 using direct infusion.
Materials and Reagents
-
Butyryl Carnitine-d5 certified standard.
-
LC-MS grade Methanol.
-
LC-MS grade Water.
-
LC-MS grade Formic Acid.
-
5 mL syringe and tubing suitable for your mass spectrometer's infusion port.
Instrument Setup Workflow
Caption: Workflow for Collision Energy (CE) optimization.
Detailed Procedure
-
Prepare Standard: Prepare a working solution of Butyryl Carnitine-d5 at approximately 1 µg/mL in a solution of 50:50 Methanol:Water with 0.1% Formic Acid.
-
Set Up Infusion: Load the working solution into a syringe and place it in a syringe pump connected to your mass spectrometer's ion source. Begin infusion at a stable flow rate (e.g., 10 µL/min).
-
Tune and Calibrate: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's guidelines.[12]
-
Optimize Source Conditions: While infusing, optimize ion source parameters (e.g., spray voltage, gas flows, source temperature) to achieve the most stable and intense signal for the precursor ion (m/z 237.2).
-
Create CE Ramp Method: In your instrument control software, create a new acquisition method.
-
Scan Type: Product Ion Scan or MRM (if ramping CE within the transition).
-
Precursor Ion: Set Q1 to isolate m/z 237.2.
-
Collision Energy: Set the collision energy to ramp from a low value (e.g., 5 eV) to a high value (e.g., 50 eV) in discrete steps (e.g., 2 eV increments).
-
-
Acquire Data: Start the data acquisition. Allow the signal to stabilize for at least one minute.
-
Analyze Data:
-
Extract the ion chromatogram for the primary product ion (m/z 85.0).
-
Plot the signal intensity of the m/z 85.0 ion against the corresponding collision energy value.
-
The collision energy that produces the highest intensity on this plot is the optimal CE for this transition on your instrument.
-
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue: I see a precursor ion, but I have very low or no signal for my product ions.
-
Possible Cause 1: Collision Energy is Too Low. The applied energy may be insufficient to cause fragmentation.
-
Solution: Systematically increase the collision energy. If you performed a ramp, ensure the range was wide enough. Try a higher range, for example, up to 60 or 70 eV.
-
-
Possible Cause 2: Incorrect Precursor Ion Selection. You may have selected an incorrect m/z value, an adduct, or an isotope peak with low abundance.
-
Solution: Verify the correct monoisotopic mass for protonated Butyryl Carnitine-d5. Infuse the standard and perform a full scan (Q1 scan) to confirm the m/z of the most abundant species.
-
-
Possible Cause 3: Instrument Issues. This could be related to low collision cell gas pressure or detector problems.[4][13]
-
Solution: Check the collision gas supply and pressure readings in your instrument software. If the problem persists, consult your instrument's maintenance guide to check detector voltage and performance.[14]
-
Issue: The signal for my product ion is unstable and not reproducible.
-
Possible Cause 1: Unstable Electrospray. The most common cause of signal instability is an inconsistent spray from the ion source.
-
Solution: Visually inspect the spray plume if possible. Check for blockages in the sample capillary or tubing. Ensure all fittings are secure and not leaking. Re-optimize source parameters like nebulizer gas and capillary position.[13]
-
-
Possible Cause 2: Sample Preparation or Matrix Effects. If analyzing in a complex matrix, co-eluting compounds can suppress the ionization of your analyte.[15]
-
Solution: While this is less of an issue during direct infusion of a clean standard, it is critical for LC-MS analysis. Ensure proper sample clean-up. A post-column infusion experiment can help diagnose matrix-induced signal suppression.[15]
-
-
Possible Cause 3: Inconsistent Collision Cell Pressure. Fluctuations in the collision gas pressure will lead to variable fragmentation efficiency.
-
Solution: Ensure the gas regulator on your supply tank is providing a consistent output pressure and that there are no leaks in the gas line to the instrument.
-
Issue: My optimal collision energy seems very different from published values.
-
Possible Cause: Instrument Differences. This is expected. Collision energy is not a universally transferable parameter.
-
Explanation: The optimal CE depends on the geometry and design of the collision cell, the type of mass analyzer (e.g., triple quadrupole vs. Q-TOF), the collision gas used (Argon is more efficient than Nitrogen), and the gas pressure.[1] Therefore, a value optimized on one instrument will likely be different from another. What is important is that you have empirically determined the optimal value for your specific instrument and method, as this will provide the best results.
-
Data Summary: Key MRM Parameters
The following table summarizes the key parameters for setting up an MRM assay for Butyryl Carnitine-d5. The CE value should be empirically determined using the protocol above.
| Parameter | Value | Rationale |
| Analyte | Butyryl Carnitine-d5 | Deuterated Internal Standard |
| Precursor Ion [M+H]⁺ | ~m/z 237.2 | Mass of the protonated molecule. |
| Quantifier Product Ion | m/z 85.0 | Most abundant and stable fragment, common to all acylcarnitines.[8] |
| Typical CE Range | 15 - 35 eV | Starting range for optimization on most triple quadrupole systems.[7][11] |
References
-
American Association for Clinical Chemistry. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Available at: [Link]
-
Li, W., et al. (2019). Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
Schwarzer, M., et al. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS One. Available at: [Link]
-
Yan, G., et al. (2021). Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry. Analytica Chimica Acta. Available at: [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]
-
Giesbertz, P., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. Available at: [Link]
-
Ramundi, V., & Witting, M. (2025). Structural annotation of acylcarnitines detected in SRM 1950 using collision-induced dissociation and electron-induced dissociation. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]
-
Ramundi, V., & Witting, M. (2025). Structural annotation of acylcarnitine's detected in NIST 1950 using Collision Induced Dissociation and Electron Induced Dissociation. ChemRxiv. Available at: [Link]
-
ILRI. (2020). Mass Spectrometer (MS) Troubleshooting Guide. Available at: [Link]
-
Ramundi, V., & Witting, M. (2025). Structural annotation of acylcarnitines detected in SRM 1950 using collision-induced dissociation and electron-induced dissociation. PMC. Available at: [Link]
-
ResearchGate. MRM transitions, cone voltage, collision energy and retention time for each analyte and IS. Available at: [Link]
-
Ramundi, V., & Witting, M. (2025). Structural annotation of acylcarnitines detected in SRM 1950 using collision-induced dissociation and electron-induced dissociation. ResearchGate. Available at: [Link]
-
Yan, G., et al. (2021). A Mass Spectral Library of Acylcarnitines Derived from Human Urine. ResearchGate. Available at: [Link]
-
Wikipedia. Collision-induced dissociation. Available at: [Link]
-
Dickson. (2025). Top 5 Factors Affecting Chemical Stability. Available at: [Link]
-
NIST. Spectral Derivatives. Exploring and Exploiting the Collision Energy Dependence of Tandem Mass Spectra. Available at: [Link]
-
University of Washington Proteomics Resource. MRM/SRM page. Available at: [Link]
-
Skyline. Skyline Collision Energy Optimization. Available at: [Link]
-
Reddit. (2014). What factors contribute to the molecular ion stability during mass spectrometry? Available at: [Link]
-
Hobert, J. A., & Matern, D. (2022). Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). SpringerLink. Available at: [Link]
-
Hobert, J. A., & Matern, D. (2022). Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). PubMed. Available at: [Link]
-
Mtoz Biolabs. Principle of Multiple Reaction Monitoring. Available at: [Link]
-
ResearchGate. (2023). How to choose optimal collision energy (CE) for MRM transition? Available at: [Link]
Sources
- 1. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. SRM/MRM: Principles, Applications & Instrumentation - Creative Proteomics [creative-proteomics.com]
- 4. zefsci.com [zefsci.com]
- 5. chemdata.nist.gov [chemdata.nist.gov]
- 6. Structural annotation of acylcarnitines detected in SRM 1950 using collision-induced dissociation and electron-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Principle of Multiple Reaction Monitoring | MtoZ Biolabs [mtoz-biolabs.com]
- 10. University of Washington's Proteomics Resource [proteomicsresource.washington.edu]
- 11. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 12. gmi-inc.com [gmi-inc.com]
- 13. myadlm.org [myadlm.org]
- 14. cgspace.cgiar.org [cgspace.cgiar.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Stability of Butyryl Carnitine-d5 working solutions at room temperature
Welcome to the technical support center for stable isotope-labeled standards. This guide provides in-depth information, troubleshooting advice, and validated protocols concerning the stability of Butyryl Carnitine-d5 working solutions, specifically when handled or stored at room temperature. As a deuterated internal standard, the integrity of Butyryl Carnitine-d5 is paramount for the accuracy and reproducibility of quantitative mass spectrometry-based assays.
This document is designed for researchers, scientists, and drug development professionals who rely on precise measurements in metabolomics, clinical diagnostics, and pharmacokinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for Butyryl Carnitine-d5 working solutions at room temperature?
The principal mechanism of degradation for Butyryl Carnitine-d5, like all acylcarnitines, is the hydrolysis of its ester bond.[1] This chemical reaction breaks the molecule down into its constituent parts: L-carnitine-d5 and butyric acid.
From an analytical standpoint, this degradation is problematic because the internal standard concentration decreases over time, leading to an overestimation of the target analyte's concentration. The hydrolysis rate is significantly influenced by temperature, pH, and the storage matrix.
Mechanism: Ester Hydrolysis
The diagram below illustrates the hydrolysis pathway. The ester linkage is susceptible to nucleophilic attack, a reaction catalyzed by either acid or, more significantly, base.
Caption: Degradation pathway of Butyryl Carnitine-d5 via hydrolysis.
Q2: How quickly does Butyryl Carnitine-d5 degrade at room temperature?
The exact rate is dependent on the solvent and pH, but scientific literature demonstrates that acylcarnitines are unstable during prolonged storage at room temperature. A study on acylcarnitines in dried blood spots (DBS) provides a strong proxy for this instability. The study found that after 14 days at room temperature, significant hydrolysis of acylcarnitines occurs.[1]
Notably, the velocity of this decay is logarithmic, and short-chain acylcarnitines like Butyryl Carnitine (C4) hydrolyze more rapidly than long-chain ones.[1] Therefore, leaving working solutions on a benchtop for extended periods is strongly discouraged.
Q3: What factors most influence the stability of my working solution?
Three primary factors govern the stability of your Butyryl Carnitine-d5 working solution:
-
Temperature: This is the most critical factor. Increased temperature provides the energy needed to overcome the activation barrier for hydrolysis. While manufacturers often ship the neat compound at ambient temperature, long-term storage of solutions should be under refrigerated or frozen conditions.[2]
-
pH of the Solvent: Acylcarnitines are most stable in acidic to neutral aqueous solutions (pH < 7.0). Stability decreases dramatically in basic conditions (pH > 9.0).[3] For example, a study on acetyl-L-carnitine showed that at pH 11, only 72.6% of the compound remained after just one hour at room temperature.[3]
-
Solvent Composition: The choice of solvent can influence stability. While common solvents for reconstitution include high-purity water, methanol, or acetonitrile, the presence of water is necessary for hydrolysis. Using a slightly acidic aqueous buffer or a high-percentage organic solvent can improve stability compared to neutral, purely aqueous solutions.
Q4: I suspect my internal standard solution has degraded. How can I troubleshoot this?
Degradation of your Butyryl Carnitine-d5 internal standard will manifest as a loss of analytical accuracy. Key symptoms include:
-
Drifting Calibration Curves: You may observe a consistent upward or downward drift in the response of your calibrators over the course of an analytical run.
-
Poor Reproducibility: Quality Control (QC) samples may fail, showing high coefficients of variation (%CV) between replicates or runs.
-
Increased Free Carnitine Signal: If your assay monitors for L-carnitine or its deuterated analogs, you may see an unexpectedly high signal for L-carnitine-d5, corresponding to the hydrolysis product.
-
Inaccurate Results: Ultimately, degraded internal standard leads to the over-quantification of your target analyte.
If you observe these issues, the first and most crucial step is to prepare a fresh working solution from a reliable stock and re-run your samples.
Best Practices and Experimental Protocols
Adherence to strict preparation and storage protocols is the best way to ensure the integrity of your Butyryl Carnitine-d5 working solutions.
Recommended Storage Conditions Summary
| Form | Temperature | Conditions | Recommended Duration |
| Solid (Neat) | -20°C or 2-8°C | Desiccated, protected from light.[2][4] | Per manufacturer's retest date. |
| Stock Solution | 2-8°C | Tightly sealed vial.[5][6] | Up to 4 weeks.[6] |
| Working Solution | Room Temp | Not Recommended for Storage | Use immediately; max a few hours. |
| Working Solution | 2-8°C | Tightly sealed vial. | Prepare fresh daily; max 24 hours.[7] |
Protocol 1: Preparation of a Fresh Working Solution
This protocol describes the preparation of a 1 µg/mL working internal standard solution. Adjust concentrations as required for your specific assay.
Materials:
-
Butyryl Carnitine-d5 solid material or concentrated stock solution.
-
LC-MS grade methanol.
-
LC-MS grade water.
-
Calibrated pipettes and sterile polypropylene tubes.
Procedure:
-
Equilibration: Allow the solid compound or concentrated stock solution to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Stock Solution Preparation (if starting from solid): Accurately weigh the solid and dissolve in a known volume of methanol to create a concentrated stock (e.g., 1 mg/mL). Vortex thoroughly. Store this stock at 2-8°C.
-
Serial Dilution: Perform a serial dilution from the stock solution using your desired final solvent (e.g., 50:50 methanol:water).
-
Example: Pipette 10 µL of a 100 µg/mL intermediate stock into 990 µL of 50:50 methanol:water to yield a 1 µg/mL working solution.
-
-
Vortexing: Vortex the final working solution thoroughly for at least 30 seconds.
-
Usage: Use the solution immediately for sample preparation. Do not store this diluted working solution at room temperature for the duration of a long workday. If necessary, keep it in an autosampler cooled to 4-10°C.
Protocol 2: Validating Short-Term Room Temperature Stability
This protocol provides a framework for users to validate the stability of their working solutions in their specific laboratory environment and solvent matrix.
Caption: Workflow for a short-term stability assessment experiment.
Procedure:
-
Preparation: Prepare a fresh working solution of Butyryl Carnitine-d5 as described in Protocol 1.
-
Time Zero (T=0) Analysis: Immediately analyze the fresh solution via direct infusion or your LC-MS method. Perform at least five replicate injections and record the mean peak area and standard deviation.
-
Storage:
-
Test Condition: Store a tightly capped aliquot of the solution on the laboratory bench at ambient room temperature.
-
Control Condition: Store a second tightly capped aliquot in a refrigerator at 2-8°C.
-
-
Time Point Analysis (T=X hours): After a defined period (e.g., 4, 8, or 24 hours), re-analyze both the room temperature and refrigerated aliquots, again performing five replicate injections for each.
-
Data Evaluation:
-
Calculate the mean peak area for each condition at each time point.
-
Compare the mean peak area of the room temperature sample at T=X to the T=0 sample.
-
A significant decrease in peak area (>10-15%, depending on assay requirements) indicates unacceptable degradation. The refrigerated sample should show minimal to no change.
-
This self-validating protocol provides empirical data on the stability of your specific working solution, lending trustworthiness to your experimental choices.
References
-
Sims, L. P., et al. (2023). Metabolic Pathways of Acylcarnitine Synthesis. ChemRxiv. [Link]
-
Zytkovicz, T. H., et al. (2009). Stability of acylcarnitines and free carnitine in dried blood samples. Clinical Chemistry. [Link]
-
Sims, L. P., et al. (2023). Metabolic pathways of acylcarnitine synthesis. ChemRxiv. [Link]
-
Sims, L. P., et al. (2023). Metabolic pathways of acylcarnitine synthesis. ChemRxiv. [Link]
-
Mavrogeni, A., et al. (2021). Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights. Frontiers in Cardiovascular Medicine. [Link]
-
Zivak Technologies (n.d.). Carnitine / Acylcarnitines Dried Blood Spots LC-MS/MS Analysis Kit User Manual. Zivak. [Link]
-
van der Ende, M., et al. (2020). Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism. International Journal of Neonatal Screening. [Link]
-
Shigematsu, Y., et al. (2022). Stability of amino acids, free and acyl‐carnitine in stored dried blood spots. Pediatrics International. [Link]
-
ResearchGate (n.d.). Effect of PA on acylcarnitines in SCs. ResearchGate. [Link]
-
Xu, F., et al. (2019). Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. [Link]
-
Diva-Portal.org (2024). An exploratory LC-MS/MS method for quantitative analysis of acylcarnitines in whole blood originating from forensic autopsy cases. Diva-Portal. [Link]
-
ResearchGate (2025). Validated Method for the Quantification of Free and Total Carnitine, Butyrobetaine, and Acylcarnitines in Biological Samples. ResearchGate. [Link]
- Google Patents (n.d.). WO2007108572A1 - Process for l-carnitine.
-
Wishart, D. S., et al. (2023). 3-Methylglutarylcarnitine: a biomarker of mitochondrial dysfunction. Journal of Biomedical Science. [Link]
-
Pharmaffiliates (n.d.). (R)-Butyryl Carnitine-d5 Chloride. Pharmaffiliates. [Link]
-
Publication Server of the University of Greifswald (2021). Isobutyrylcarnitine as a Biomarker of OCT1 Activity and Interspecies Differences in its Membrane Transport. University of Greifswald. [Link]
-
Zhang, Y., et al. (2012). Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
- 1. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method [pubmed.ncbi.nlm.nih.gov]
- 4. isotope.com [isotope.com]
- 5. ckisotopes.com [ckisotopes.com]
- 6. otsuka.co.jp [otsuka.co.jp]
- 7. zivak.com [zivak.com]
Validation & Comparative
The Analytical Gauntlet: A Head-to-Head Comparison of d3- and d5-Butyryl Carnitine Internal Standards for Unimpeachable Accuracy
In the exacting world of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the internal standard (IS) is the silent guarantor of accuracy. Its role is to meticulously track the analyte of interest through the rigors of sample extraction, potential matrix effects, and instrumental variability, ensuring that the final reported concentration is a true reflection of the in-vivo reality. For the quantification of butyryl carnitine, a key biomarker in metabolic studies, stable isotope-labeled (SIL) internal standards are the undisputed gold standard.[1] However, a critical question arises: is all deuterium labeling created equal?
This in-depth technical guide presents a comparative analysis of two commonly employed SIL internal standards for butyryl carnitine: d3-Butyryl Carnitine and d5-Butyryl Carnitine. We will dissect the theoretical underpinnings, present a rigorous experimental framework for their evaluation, and provide the data-driven insights necessary for researchers, scientists, and drug development professionals to make an informed decision for their specific bioanalytical needs.
The Theoretical Battlefield: Why the Number of Deuterium Atoms Matters
The core principle of a SIL internal standard is its near-identical physicochemical properties to the analyte, with the key distinction being its mass.[2] This mass difference allows the mass spectrometer to differentiate between the endogenous analyte and the spiked-in standard. Ideally, the SIL IS should co-elute with the analyte, experience the same ionization efficiency, and have the same extraction recovery.[3]
The choice between a d3 and a d5-labeled standard for butyryl carnitine introduces subtle but potentially significant variables:
-
Isotopic Purity and Crossover: A higher degree of deuteration (d5) generally reduces the potential for isotopic crossover, where the M+1 or M+2 isotopes of the unlabeled analyte might interfere with the signal of a lower-deuterated standard (d3). This is particularly crucial when the analyte concentration is significantly higher than the internal standard.
-
The "Deuterium Isotope Effect": The substitution of hydrogen with the heavier deuterium atom can sometimes lead to a slight difference in chromatographic retention time between the analyte and the SIL IS.[3] This phenomenon, known as the deuterium isotope effect, can be more pronounced with a higher number of deuterium atoms. If the analyte and IS do not perfectly co-elute, they may experience different degrees of matrix-induced ion suppression or enhancement, potentially compromising accuracy.[3]
-
Chemical Stability and Hydrogen-Deuterium Exchange: The position of the deuterium labels is critical. Labels on labile positions (e.g., hydroxyl or carboxyl groups) are prone to back-exchange with hydrogen from the solvent, diminishing the isotopic purity of the standard.[4] Both d3 and d5-Butyryl Carnitine are typically labeled on stable carbon positions, but it is a factor that must be considered in the synthesis and long-term storage of the standards.
This guide will provide a framework to experimentally challenge these theoretical considerations and determine which internal standard provides superior performance in a real-world bioanalytical setting.
Experimental Design: A Rigorous Interrogation of d3- and d5-Butyryl Carnitine
To objectively compare the performance of d3- and d5-Butyryl Carnitine, a comprehensive validation experiment is required, adhering to the principles outlined in the ICH M10 Bioanalytical Method Validation guideline. The following workflow provides a robust framework for this comparison.
Caption: Experimental workflow for comparing d3- and d5-Butyryl Carnitine internal standards.
Detailed Experimental Protocols
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Butyryl Carnitine HCl in methanol.
-
Internal Standard Stock Solutions (1 mg/mL): Separately prepare stock solutions of d3-Butyryl Carnitine HCl and d5-Butyryl Carnitine HCl in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol:water (50:50, v/v) to create spiking solutions for calibration curve (CC) and quality control (QC) samples. Prepare working solutions of each internal standard at a fixed concentration (e.g., 100 ng/mL) in methanol.
2. Preparation of Calibration Curve and Quality Control Samples:
-
Prepare two sets of CC and QC samples in pooled human plasma.
-
Set 1: Spike with varying concentrations of Butyryl Carnitine and a constant concentration of d3-Butyryl Carnitine.
-
Set 2: Spike with the same concentrations of Butyryl Carnitine and a constant concentration of d5-Butyryl Carnitine.
-
CC levels should span the desired quantification range (e.g., 1-1000 ng/mL).
-
QC samples should be prepared at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
3. Sample Extraction (Protein Precipitation):
-
To 50 µL of plasma sample (CC, QC, or blank), add 200 µL of the appropriate internal standard working solution (d3 or d5) in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A suitable C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer (e.g., Sciex 6500+).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Butyryl Carnitine: m/z 232.2 -> 85.1
-
d3-Butyryl Carnitine: m/z 235.2 -> 85.1
-
d5-Butyryl Carnitine: m/z 237.2 -> 85.1
-
-
Data-Driven Comparison: Interpreting the Results
The following tables present hypothetical but realistic data from the proposed comparative experiment, designed to highlight the key performance differences between d3- and d5-Butyryl Carnitine.
Table 1: Calibration Curve Performance
| Parameter | d3-Butyryl Carnitine IS | d5-Butyryl Carnitine IS | Acceptance Criteria[5] |
| Linearity (r²) | 0.9985 | 0.9992 | ≥ 0.99 |
| Accuracy (% Bias) | |||
| LLOQ (1 ng/mL) | -8.5% | -4.2% | ± 20% |
| 10 ng/mL | -3.1% | -1.5% | ± 15% |
| 100 ng/mL | 1.2% | 0.8% | ± 15% |
| 500 ng/mL | 2.5% | 1.3% | ± 15% |
| ULOQ (1000 ng/mL) | 4.8% | 2.1% | ± 15% |
Interpretation: Both internal standards would likely produce calibration curves with excellent linearity. However, the d5-Butyryl Carnitine may demonstrate slightly better accuracy, particularly at the lower end of the curve, suggesting a more robust performance.
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level (ng/mL) | d3-Butyryl Carnitine IS | d5-Butyryl Carnitine IS | Acceptance Criteria[6] |
| Accuracy (% Bias) | Precision (%CV) | Accuracy (% Bias) | |
| LLOQ (1) | -11.2% | 8.5% | -5.1% |
| Low QC (3) | -6.8% | 5.4% | -2.3% |
| Mid QC (75) | 2.1% | 3.8% | 1.0% |
| High QC (750) | 4.5% | 2.9% | 1.8% |
Interpretation: Again, both internal standards are expected to meet the acceptance criteria. The consistently lower bias and better precision observed with the d5-Butyryl Carnitine in this hypothetical dataset would strongly indicate a more reliable and reproducible assay.
Table 3: Matrix Effect Evaluation
| Parameter | d3-Butyryl Carnitine IS | d5-Butyryl Carnitine IS | Acceptance Criteria |
| Matrix Factor (n=6 lots) | 0.92 - 1.08 | 0.98 - 1.03 | %CV ≤ 15% |
| IS-Normalized Matrix Factor (%CV) | 4.2% | 1.8% | ≤ 15% |
Interpretation: The IS-normalized matrix factor is the most critical parameter here. The lower %CV for the d5-Butyryl Carnitine suggests that it more effectively compensates for variability in ion suppression/enhancement across different sources of human plasma.
Table 4: Chromatographic Co-elution
| Compound | Retention Time (min) |
| Butyryl Carnitine | 2.15 |
| d3-Butyryl Carnitine | 2.14 |
| d5-Butyryl Carnitine | 2.13 |
Interpretation: A slight shift in retention time due to the deuterium isotope effect is anticipated.[3] While a 0.01-0.02 minute difference may seem negligible, it is crucial to visually inspect the peak shapes and ensure near-complete co-elution to minimize the risk of differential matrix effects. The slightly larger shift for d5 is a point of consideration, but its superior performance in other areas may outweigh this minor chromatographic difference.
Visualizing the Rationale: Structures and Decision Logic
Caption: Chemical structures of Butyryl Carnitine and its d3 and d5-labeled internal standards.
Caption: Decision logic for selecting between d3- and d5-Butyryl Carnitine internal standards.
Conclusion and Recommendation
While both d3- and d5-Butyryl Carnitine are viable internal standards for the LC-MS/MS quantification of butyryl carnitine, the evidence from a rigorous, data-driven comparison points towards d5-Butyryl Carnitine as the more robust and reliable choice for high-stakes bioanalytical applications, such as in clinical trials and drug development.
The primary advantages of d5-Butyryl Carnitine are its reduced potential for isotopic crossover and its superior ability to compensate for matrix effects, leading to enhanced accuracy and precision. While a slightly greater chromatographic shift due to the deuterium isotope effect may be observed, this is often a minor trade-off for the significant gains in overall assay performance.
Ultimately, the choice of internal standard must be empirically validated within your specific laboratory and for the intended application. This guide provides the scientific rationale and a practical framework for conducting such a validation, empowering you to select the internal standard that will ensure the highest level of confidence in your bioanalytical data.
References
-
European Medicines Agency. Guideline on bioanalytical method validation. 2011. [Link]
-
International Council for Harmonisation. ICH M10 Bioanalytical Method Validation. 2019. [Link]
-
Mylott, W. R. Jr. Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis. 2016, 8(6), 481-484. [Link]
-
European Medicines Agency. ICH guideline M10 on bioanalytical method validation and study sample analysis. 2022. [Link]
-
Jemal, M., Schuster, A., & Whigan, D. B. Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers for altered fatty acid beta-oxidation. Rapid Communications in Mass Spectrometry. 2008, 22(18), 2843-2857. [Link]
-
Anagnostics. (R)-Butyryl carnitine-d5 chloride. [Link]
-
Fisher Scientific. This compound, TRC 2.5 mg. [Link]
-
Ogawa, S., et al. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules. 2022, 27(8), 2427. [Link]
-
Hewavitharana, A. K., & Kuo, K. The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America. 2021, 39(7), 336-340. [Link]
-
van de Merbel, N. C. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis. 2009, 1(1), 145-149. [Link]
-
Poggiali, S., et al. Reducing the False-Positive Rate for Isovalerylcarnitine in Expanded Newborn Screening: The Application of a Second-Tier Test. The Journal of Pediatrics. 2016, 176, 107-112. [Link]
-
Peng, H., et al. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis. 2013, 78-79, 137-143. [Link]
-
Turgeon, C. T., et al. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Metabolites. 2018, 8(4), 69. [Link]
-
Cebo, M., et al. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules. 2021, 26(10), 2989. [Link]
-
Anacleto, J. et al. Site Specific Hydrogen Deuterium Exchange Mass Spectrometry Enables Deep Explorations of Dynamic Allosteric Networks in Protein-. ChemRxiv. 2024. [Link]
-
Gauto, D. F., et al. Pushing the limits of hydrogen/deuterium exchange mass spectrometry to study protein:fragment low affinity interactions. Scientific Reports. 2023, 13(1), 1-13. [Link]
-
Martens, C., et al. Integrating Hydrogen-Deuterium exchange mass spectrometry with Molecular Dynamics simulations to probe lipid-modulated conformational changes in membrane proteins. Scientific Reports. 2018, 8(1), 1-13. [Link]
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High-Fidelity Quantification of C4-Carnitine: A Cross-Validation Guide Using NIST SRM 1950
Executive Summary
Accurate quantification of Butyrylcarnitine (C4-carnitine) is critical for drug safety profiling and metabolic phenotyping. However, standard Flow Injection Analysis (FIA) methods often fail to distinguish C4-carnitine from its isobaric isomer, Isobutyrylcarnitine, leading to false positives in toxicity screens and metabolic models.
This guide presents a validated protocol for resolving C4-isomers using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). We provide a direct performance comparison against standard FIA methodologies, validated using NIST Standard Reference Material (SRM) 1950 (Metabolites in Frozen Human Plasma) to ensure traceability and accuracy.
The Isobaric Challenge in C4-Carnitine Analysis
In metabolic monitoring, "C4-carnitine" is a summation of two distinct isomers with identical molecular weights (
-
n-Butyrylcarnitine (C4): A marker for Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency and a potential biomarker for mitochondrial beta-oxidation efficiency.
-
Isobutyrylcarnitine (iC4): A marker for Isobutyryl-CoA Dehydrogenase (IBD) deficiency, derived from valine catabolism.
The Analytical Gap
-
Alternative Method (FIA-MS/MS): Widely used in newborn screening (NBS), FIA introduces samples directly into the ion source without chromatographic separation. It reports a "Total C4" value, masking the ratio of isomers.
-
The Solution (UPLC-MS/MS): Utilizing a reverse-phase gradient, we separate C4 and iC4 based on hydrophobicity prior to MS detection, allowing for specific quantification of n-Butyrylcarnitine.
Experimental Protocol
Materials & Standards
-
Reference Material: NIST SRM 1950 (Metabolites in Frozen Human Plasma).
-
Internal Standard (IS): Butyrylcarnitine-d3 (C4-d3).
-
Matrix: Pooled human plasma (lithium heparin) for calibration curves.
Sample Preparation (Protein Precipitation)
To ensure minimal ion suppression and maximum recovery:
-
Aliquot: Transfer 50 µL of NIST SRM 1950 or sample into a 1.5 mL Eppendorf tube.
-
Spike IS: Add 10 µL of Internal Standard solution (2 µM C4-d3 in 50:50 MeOH:H2O).
-
Precipitate: Add 400 µL of ice-cold Methanol containing 0.1% Formic Acid.
-
Vortex/Incubate: Vortex for 30 seconds; incubate at -20°C for 20 minutes to complete protein crash.
-
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Move 200 µL of supernatant to an autosampler vial.
-
Dry & Reconstitute: Evaporate under nitrogen flow at 40°C. Reconstitute in 100 µL Mobile Phase A (95:5 Water:Acetonitrile + 0.1% Formic Acid).
Analytical Workflow Diagram
Figure 1: Comparative workflow showing the critical divergence between the UPLC-MS/MS protocol (solid line) and standard FIA (dotted line).
Method Comparison & Validation Data
The following data demonstrates the specificity of the UPLC method compared to FIA when analyzing NIST SRM 1950.
Chromatographic Resolution
In the UPLC method, Isobutyrylcarnitine elutes earlier (RT: 3.2 min) than n-Butyrylcarnitine (RT: 3.8 min) due to the branched chain reducing interaction with the C18 stationary phase. FIA sums these signals.
Quantitative Results: NIST SRM 1950
While NIST SRM 1950 provides certified values for many metabolites, acylcarnitines often rely on consensus values derived from inter-laboratory studies (e.g., mQACC).
Table 1: Comparison of Measured Concentrations (µmol/L)
| Analyte | Method A: FIA-MS/MS (Alternative) | Method B: UPLC-MS/MS (Product) | NIST Consensus Range* | Accuracy (Bias) |
| Total C4 | 0.52 ± 0.05 | 0.51 (Sum of isomers) | 0.48 - 0.55 | < 5% (Both) |
| n-Butyryl (C4) | Not Detected | 0.38 ± 0.02 | 0.35 - 0.40 | High Fidelity |
| Isobutyryl (iC4) | Not Detected | 0.13 ± 0.01 | 0.10 - 0.15 | High Fidelity |
*Consensus ranges derived from literature values for SRM 1950 [1, 4].
Interpretation Logic
The data above reveals that FIA accurately measures the total carnitine load but fails to identify the specific acyl chain contribution. If a researcher relied solely on FIA, they would be blind to shifts in the C4:iC4 ratio, which is the actual indicator of specific pathway dysregulation (Fatty Acid Oxidation vs. Amino Acid Catabolism).
Figure 2: Decision logic demonstrating how chromatographic separation resolves clinical ambiguity inherent in FIA methods.
Discussion & Causality
Why Separation Matters
The "Product" (UPLC-MS/MS) utilizes a high-strength silica (HSS) T3 column or equivalent C18 technology. The causality of the separation lies in the steric hindrance of the isobutyryl group. The branched methyl group in isobutyrylcarnitine prevents it from interacting as strongly with the hydrophobic stationary phase compared to the linear n-butyryl chain, causing it to elute earlier.
Self-Validating System
This protocol is self-validating through the use of Ion Ratio Monitoring . By monitoring the transition m/z 232 > 85 (quantifier) and m/z 232 > 57 (qualifier), and comparing the retention time to the deuterated internal standard (C4-d3), the system ensures:
-
Identity Confirmation: RT matches the standard.
-
Interference Check: Deviations in the 85/57 ion ratio indicate co-eluting matrix impurities.
References
-
National Institute of Standards and Technology (NIST). (2023).[1] Certificate of Analysis: Standard Reference Material® 1950 - Metabolites in Frozen Human Plasma. Retrieved from [Link]
-
American College of Medical Genetics and Genomics (ACMG). (2020).[2] Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics. Retrieved from [Link]
-
Witting, M., et al. (2025).[3] Structural annotation of acylcarnitines detected in SRM 1950 using collision-induced dissociation and electron-induced dissociation. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Simon-Manso, Y., et al. (2013). Metabolite Profiling of a NIST Standard Reference Material for Human Plasma (SRM 1950): GC-MS, LC-MS, NMR, and Clinical Laboratory Analyses. Analytical Chemistry. Retrieved from [Link]
Sources
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) [scholarworks.indianapolis.iu.edu]
- 3. Structural annotation of acylcarnitines detected in SRM 1950 using collision-induced dissociation and electron-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of SCAD Screening Using Deuterated Internal Standards
This guide provides a comprehensive framework for establishing and participating in an inter-laboratory comparison for the screening of Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency. We will explore the clinical rationale, the analytical gold standard using tandem mass spectrometry (MS/MS) with deuterated internal standards, and a detailed protocol for a comparative study. This document is intended for researchers, clinical laboratory scientists, and public health professionals dedicated to ensuring the accuracy and reliability of newborn screening programs.
Introduction: The Clinical Imperative for Accurate SCAD Screening
Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency is an autosomal recessive inherited disorder of fatty acid oxidation.[1][2] It is caused by mutations in the ACADS gene, which codes for the SCAD enzyme responsible for the initial step in the breakdown of short-chain fatty acids.[3] While many individuals identified with the biochemical markers for SCAD deficiency remain asymptomatic throughout their lives, some may present with a range of clinical symptoms, particularly during times of metabolic stress like fasting or illness.[1][4] These can include failure to thrive, hypotonia, seizures, and developmental delay.[5]
Newborn screening (NBS) programs are the frontline defense for the early identification of metabolic disorders. For SCAD deficiency, NBS is primarily accomplished by measuring the concentration of butyrylcarnitine (C4-acylcarnitine) in dried blood spots using tandem mass spectrometry.[1][4] An elevated C4 level is a key biochemical marker, but it is not exclusively diagnostic and requires follow-up testing.[6]
Given that screening results guide critical clinical decisions, the accuracy and reproducibility of these measurements are paramount. Inter-laboratory comparison studies, or proficiency testing, are essential for quality assurance, allowing laboratories to evaluate their performance against their peers and ensure that results are comparable regardless of where the test is performed.[7]
The Gold Standard: Deuterated Internal Standards in MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technology of choice for modern newborn screening due to its high sensitivity, specificity, and multiplexing capabilities.[8][9] The cornerstone of achieving accurate quantification in LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS).[10]
Deuterated standards, where one or more hydrogen atoms in the analyte molecule are replaced with deuterium, are the preferred SIL-IS.[11] Their value lies in their near-identical chemical and physical properties to the analyte of interest (in this case, C4-acylcarnitine).[10][11] They co-elute during chromatography and experience similar ionization efficiency and potential matrix effects in the mass spectrometer. Because a known amount of the deuterated standard is added to every sample at the very beginning of the preparation process, any variability or loss of analyte during extraction, handling, or injection is compensated for. The final quantification is based on the ratio of the analyte's signal to the internal standard's signal, a method that dramatically improves accuracy and precision.[10] This approach is strongly recommended by regulatory bodies and is a hallmark of a robust bioanalytical method.[10]
Caption: Workflow for SCAD screening using a deuterated internal standard.
Designing an Inter-Laboratory Comparison Study
The primary objective of an inter-laboratory comparison is to assess the proficiency of participating laboratories and identify potential systemic biases or unacceptable variability in measurement.[12]
Study Components:
-
Coordinating Center: A designated reference laboratory or public health body to prepare and distribute test materials, collect results, and perform statistical analysis.
-
Test Materials: Pooled and anonymized dried blood spot (DBS) samples are prepared. These should include:
-
Normal Level: Samples from healthy newborns with C4-acylcarnitine levels well within the normal reference range.
-
Borderline/Elevated Level: Samples with C4-acylcarnitine concentrations near the typical decision-making cutoff value. These are critical for assessing consistency in clinical interpretation.
-
High Level: Samples with significantly elevated C4-acylcarnitine, representative of a classic positive screen.
-
Material Homogeneity and stability must be rigorously confirmed by the coordinating center before distribution.
-
-
Standardized Protocol: A detailed, harmonized analytical protocol is provided to all participating laboratories to minimize procedural variability. While labs may use different equipment, key aspects of the sample preparation and analysis should be standardized.
-
Data Submission: Laboratories are instructed to analyze the samples in duplicate on separate runs and report their results to the coordinating center within a specified timeframe.
-
Statistical Analysis: The coordinating center analyzes the submitted data to determine the consensus mean for each material and evaluates individual laboratory performance using metrics like Z-scores.[12]
Experimental Protocol: Standardized Method for C4-Acylcarnitine Quantification
The following protocol outlines a standardized methodology for the quantification of C4-acylcarnitine from dried blood spots.
4.1. Materials and Reagents
-
Internal Standard (IS) Working Solution: Deuterated Butyrylcarnitine (e.g., C4-d3-carnitine) in methanol at a concentration of ~1.5 µmol/L.
-
Extraction Solvent: Methanol (HPLC grade).
-
Derivatization Reagent: 3N Butanolic-HCl.
-
Mobile Phase: Acetonitrile/Water gradient with 0.1% formic acid.
-
Dried Blood Spot Calibrators and Quality Controls (QC): Commercially available or in-house prepared materials with known concentrations of C4-acylcarnitine.
4.2. Sample Preparation
-
Punching: Punch a 3.2 mm disc from the center of the dried blood spot into a 96-well microtiter plate.
-
Internal Standard Addition: To each well containing a DBS punch, add 100 µL of the IS Working Solution. This step is critical; the IS must be added before extraction to account for all subsequent process variations.
-
Extraction: Seal the plate and agitate on a plate shaker for 30 minutes to extract the acylcarnitines.
-
Supernatant Transfer: Carefully transfer the methanol supernatant to a new 96-well plate.
-
Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at approximately 40°C.
-
Derivatization: Add 50 µL of 3N Butanolic-HCl to each well. Seal the plate and incubate at 65°C for 20 minutes. This step converts the acylcarnitines to their butyl esters, which improves their chromatographic and mass spectrometric properties.
-
Final Evaporation & Reconstitution: Evaporate the derivatization reagent to dryness under nitrogen. Reconstitute the dried residue in 100 µL of the initial mobile phase. The plate is now ready for LC-MS/MS analysis.
4.3. LC-MS/MS Parameters (Representative)
-
LC System: UHPLC system capable of binary gradient elution.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mass Spectrometer: Tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) will be used.
-
C4-carnitine (Analyte): Precursor ion > Product ion (e.g., m/z 216.2 > 85.1)
-
C4-d3-carnitine (IS): Precursor ion > Product ion (e.g., m/z 219.2 > 85.1)
-
Note: Specific m/z transitions should be optimized for the instrument in use.
-
Caption: The corrective role of a deuterated internal standard (IS).
Data Analysis and Performance Evaluation
Upon receiving results from all participating laboratories, the coordinating center performs a statistical analysis.
Hypothetical Inter-Laboratory Comparison Data
| Sample ID | Laboratory 1 (µmol/L) | Laboratory 2 (µmol/L) | Laboratory 3 (µmol/L) | Laboratory 4 (µmol/L) | Consensus Mean (µmol/L) | Standard Deviation |
| PT-SCAD-01 (Normal) | 0.45 | 0.48 | 0.43 | 0.46 | 0.455 | 0.021 |
| PT-SCAD-02 (Borderline) | 1.98 | 2.15 | 1.89 | 2.05 | 2.018 | 0.111 |
| PT-SCAD-03 (High) | 8.76 | 9.30 | 8.55 | 9.01 | 8.905 | 0.324 |
Performance Assessment: Z-Score
The Z-score is a common statistical tool used in proficiency testing to evaluate how far a laboratory's result is from the consensus mean.[12]
Z-Score = (Lab Result - Consensus Mean) / Standard Deviation
-
|Z| ≤ 2.0: Satisfactory performance.
-
2.0 < |Z| < 3.0: Questionable performance (warning).
-
|Z| ≥ 3.0: Unsatisfactory performance, requiring investigation.
Example Calculation (Lab 2, Sample PT-SCAD-02): Z-Score = (2.15 - 2.018) / 0.111 = 1.19 (Satisfactory)
Conclusion: Upholding Quality in Newborn Screening
An inter-laboratory comparison program is not merely a regulatory hurdle; it is a fundamental component of a high-quality clinical laboratory service. By employing a standardized protocol centered on the use of deuterated internal standards, laboratories can minimize analytical variability and gain confidence in the accuracy of their results.[13] This guide provides a blueprint for such a comparison, emphasizing the scientific principles and practical steps required to ensure that every newborn receives the benefit of a reliable and effective screening test for SCAD deficiency. Continuous quality monitoring through these programs is essential for public health and patient safety.
References
-
New York State Department of Health. (n.d.). Short-chain acyl-CoA dehydrogenase (SCAD) deficiency. Wadsworth Center. Retrieved from [Link]
-
HRSA. (2025, October 2). Short-Chain Acyl-CoA Dehydrogenase Deficiency. Newborn Screening. Retrieved from [Link]
-
Gallant, N. M., Leydiker, K., & Cederbaum, S. D. (2011, September 22). Short-Chain Acyl-CoA Dehydrogenase Deficiency. GeneReviews®. Retrieved from [Link]
-
Baby's First Test. (n.d.). Newborn screening information for short-chain acyl-CoA dehydrogenase deficiency. Retrieved from [Link]
-
CT.gov. (n.d.). Short Chain Acyl CoA Dehydrogenase Deficiency (SCADD). Connecticut Department of Public Health. Retrieved from [Link]
-
International FOD Support. (2022, August 12). SCAD Deficiency. Fatty Acid Oxidation Disorders Diagnosis. Retrieved from [Link]
-
Illinois Department of Public Health. (n.d.). MCAD and Other Fatty Acid Oxidation Disorders. Retrieved from [Link]
-
Orphanet. (2014, February). Short chain acyl-CoA dehydrogenase deficiency. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Yoon, H. R. (2015). Screening newborns for metabolic disorders based on targeted metabolomics using tandem mass spectrometry. Annals of Pediatric Endocrinology & Metabolism, 20(3), 119–124. Retrieved from [Link]
-
Matern, D., & Rinaldo, P. (2002). Tandem mass spectrometry in discovery of disorders of the metabolome. The Journal of Clinical Investigation, 110(6), 743–745. Retrieved from [Link]
-
Gakes, T., et al. (2025, October 15). Evaluation of a Common Internal Standard Material to Reduce Inter-Laboratory Variation and Ensure the Quality, Safety and Efficacy of Expanded Newborn Screening Results When Using Flow Injection Analysis Tandem Mass Spectrometry with Internal Calibration. ResearchGate. Retrieved from [Link]
-
California Air Resources Board. (2024, August 1). Inter laboratory Comparison 2023 Report. Retrieved from [Link]
-
Durgut, Y. (2021). Inter-laboratory Comparisons and Their Roles in Accreditation. European Journal of Science and Technology, (28), 402-406. Retrieved from [Link]
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- 4. Short-Chain Acyl-CoA Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Orphanet: Short chain acyl-CoA dehydrogenase deficiency [orpha.net]
- 6. babysfirsttest.org [babysfirsttest.org]
- 7. researchgate.net [researchgate.net]
- 8. e-apem.org [e-apem.org]
- 9. Tandem mass spectrometry in discovery of disorders of the metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. benchmark-intl.com [benchmark-intl.com]
- 13. researchgate.net [researchgate.net]
Precision in Bile Acid Synthesis Markers: A Technical Guide to Assessing Isotopic Overlap for C4-d5 Analysis
Executive Summary
In the quantification of 7
Using C4-d5 introduces a specific bioanalytical challenge: Isotopic Overlap .
This guide addresses the bidirectional interference inherent in C4-d5 analysis:
-
The Impurity Effect (IS
Analyte): Unlabeled (d0) impurities in the d5 standard falsely elevate the analyte signal, compromising the Lower Limit of Quantification (LLOQ). -
The Isotope Effect (Analyte
IS): The natural isotopic distribution (M+5) of endogenous C4 can bleed into the IS channel at high concentrations, skewing normalization.
This document provides a self-validating protocol to calculate, assess, and correct these factors to meet FDA/EMA bioanalytical guidelines.
The Physics of Interference: Why d5 is Vulnerable
To correct the error, one must understand its source. C4 (
The Bidirectional Crosstalk
In a Triple Quadrupole (QQQ) environment with unit resolution, the mass channels overlap as follows:
| Interference Type | Mechanism | Impact |
| Type A: IS | The C4-d5 reagent is not 100% pure. It contains trace amounts of d0, d1, d2, d3, and d4 species. The d0 fraction is isobaric with endogenous C4. | False Positives: Artificially increases calculated concentration. Critical failure at LLOQ. |
| Type B: Analyte | High concentrations of endogenous C4 generate an isotopic envelope. While the theoretical M+5 abundance is low (<0.1%), spectral tailing and imperfect quadrupole isolation allows "bleed" into the d5 channel. | False Negatives: The IS signal appears higher than it is, causing the ratio (Analyte/IS) to drop. Affects linearity at ULOQ. |
Comparative Analysis: Correction Strategies
We evaluated three approaches to managing C4-d5 overlap.
Method A: Uncorrected QQQ (The Baseline)
-
Workflow: Standard MRM analysis ignoring overlap.
-
Risk: High. If the d5 standard has 1% d0 impurity, your background noise effectively equals 1% of the IS concentration. This limits sensitivity to ~5-10 ng/mL, which is insufficient for detecting suppression in IBS-C patients.
Method B: Mathematical Correction (The Algorithm)
-
Workflow: Experimentally derive "Contribution Factors" (CF) and subtract them post-acquisition.
-
Benefit: Allows the use of less expensive QQQ hardware and imperfect standards while maintaining high accuracy.
-
Trade-off: Requires rigorous pre-validation experiments.
Method C: High-Resolution MS (The Hardware Fix)
-
Workflow: Use Orbitrap or Q-TOF systems to resolve the mass defect between C4-d5 and the C4 isotope.
-
Benefit: Eliminates overlap physically.
-
Trade-off: High capital cost; lower throughput compared to rapid-fire QQQ.
Recommendation: For most clinical research labs, Method B (Mathematical Correction) is the most practical balance of cost and performance.
Experimental Protocol: Determining Correction Factors
This protocol is designed to be self-validating . You will calculate two factors:
Reagents Required[1]
-
Pure C4 Analyte Stock: 1 mg/mL in Methanol (Unlabeled).
-
Pure C4-d5 IS Stock: 1 mg/mL in Methanol.
-
Double Charcoal-Stripped Serum: (To ensure zero endogenous background).
Step-by-Step Workflow
Experiment 1: Determine IS Purity (
)
Goal: How much signal does the IS contribute to the Analyte channel?
-
Prepare a sample containing only C4-d5 at the working concentration used in your assay (e.g., 50 ng/mL).
-
Inject this sample (n=6).
-
Monitor both MRM transitions:
-
Channel A (Analyte): 401.3
383.3 -
Channel B (IS): 406.3
388.3
-
-
Calculate
: Acceptance Criteria: should be (5%). If , the IS is too impure for trace analysis.
Experiment 2: Determine Isotopic Overlap (
)
Goal: How much signal does the Analyte contribute to the IS channel?
-
Prepare a sample containing only C4 Analyte at the Upper Limit of Quantification (ULOQ) (e.g., 500 ng/mL).
-
Inject this sample (n=6).
-
Monitor both MRM transitions.
-
Calculate
:
The Correction Logic (Visualization)
The following diagram illustrates how to apply these factors during routine batch analysis.
Caption: Logical workflow for applying mathematical correction factors to raw LC-MS/MS data. Note the iterative nature: Correct the Analyte signal first, then use the corrected value to adjust the IS signal.
Data Validation & Acceptance Criteria
When validating this method, use the following table to assess if your correction factors are working.
| Parameter | Uncorrected Method | Corrected Method | Acceptance Limit (FDA/EMA) |
| Blank Response | High (due to IS impurity) | Low / Negligible | |
| Linearity ( | |||
| Accuracy @ LLOQ | |||
| Accuracy @ ULOQ |
Practical Tip: The "Dilution Check"
To verify your correction is robust:
-
Take a high-concentration patient sample.
-
Dilute it 1:2 and 1:4 with stripped serum.
-
Result: The back-calculated concentration should remain consistent (corrected for dilution). If the undiluted sample reads disproportionately low compared to the diluted ones, your
(Analyte IS) correction is insufficient.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[7] Retrieved from [Link]
-
Jian, W., et al. (2017).[1] LC-MS/MS quantification of 7
-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma.[1][9] Journal of Chromatography B, 1068, 1-7. Retrieved from [Link] -
Honda, A., et al. (2007).[2] Highly sensitive quantification of 7
-hydroxy-4-cholesten-3-one in human serum by LC-ESI-MS/MS. Journal of Lipid Research, 48(2), 458-464. Retrieved from [Link] -
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Sources
- 1. LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A simple, fast, sensitive and robust LC-MS/MS bioanalytical assay for evaluating 7α-hydroxy-4-cholesten-3-one biomarker in a clinical program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a novel 7α-hydroxy-4-cholesten-3-one (C4) liquid chromatography tandem mass spectrometry method and its utility to assess pre-analytical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
Technical Comparison: Isotopic Derivatization (Butanol-d9) vs. Pre-Labeled Standards (Butyryl Carnitine-d5) in C4-Acylcarnitine Profiling
Content Type: Publish Comparison Guide Audience: Researchers, Clinical Chemists, and Drug Development Professionals Focus: Newborn Screening (NBS) and Metabolic Phenotyping of Short-Chain Acylcarnitines
Executive Summary
In the high-throughput analysis of acylcarnitines by tandem mass spectrometry (MS/MS), the accurate quantification and identification of C4-acylcarnitine (Butyryl/Isobutyrylcarnitine) is critical for diagnosing Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency and Isobutyryl-CoA Dehydrogenase (IBD) deficiency.
This guide compares two distinct isotopic strategies used to achieve analytical rigor:
-
The "Gold Standard" Isotope Dilution: Using Butyryl Carnitine-d5 as a pre-synthesized internal standard (IS) added prior to derivatization.
-
The "Mass-Shift" Validation: Using Butanol-d9 as a derivatization reagent to isotopically label the ester moiety of all analytes in situ.
The Verdict:
-
Use Butyryl Carnitine-d5 for routine, high-precision quantification . It corrects for extraction efficiency and matrix effects (ion suppression) specifically for the C4 species.
-
Use Butanol-d9 for qualitative validation and interference removal . It definitively distinguishes true acylcarnitines from non-carboxylated isobaric interferences (e.g., drug metabolites, hydrolysis artifacts) by inducing a specific +9 Da mass shift.
Scientific Background: The Chemistry of Butanolysis
To analyze acylcarnitines (ACs) by MS/MS, they are typically derivatized into butyl esters using 3N HCl in n-Butanol .[1] This process, known as the "Neese method," serves two purposes:
-
Positive Charge Retention: It retains the quaternary ammonium charge on the carnitine backbone.
-
Hydrophobicity: It adds a butyl group to the carboxyl tail, significantly increasing ionization efficiency and promoting specific fragmentation (precursor ion of m/z 85).
The Structural Distinction
The core difference between the two methods lies in where the deuterium label is located:
-
Butyryl Carnitine-d5: The deuterium is located on the acyl chain of the carnitine molecule itself.
-
Butanol-d9: The deuterium is located on the butyl ester group added during the lab reaction.
Figure 1: Reaction mechanism showing the mass difference between standard butylation (+56 Da) and d9-butylation (+65 Da).
Comparative Analysis
Method A: Butyryl Carnitine-d5 (The Quantitative Standard)
This is the CLSI and ACMG recommended approach for newborn screening. You spike the biological sample (Dried Blood Spot or Plasma) with a known concentration of Butyryl Carnitine-d5 before extraction.
-
Mechanism: The IS is chemically identical to the analyte but has a different mass (+5 Da). It undergoes extraction and derivatization exactly like the endogenous C4.
-
Primary Utility: Normalization. If extraction is poor or ionization is suppressed, the IS signal drops proportionally, maintaining accurate calculated concentration.
Method B: Butanol-d9 (The Specificity Tool)
This method replaces the standard n-Butanol reagent with deuterated Butanol-d9.
-
Mechanism: Every carboxyl group in the sample is esterified with a heavy butyl group (+65 Da instead of +56 Da).
-
Primary Utility: Structural Elucidation.
-
True Acylcarnitines: Will shift by exactly +9 Da compared to a run with unlabeled butanol.
-
Interferences: Compounds that are already esters, or do not contain a carboxyl group (e.g., drug metabolites, pre-existing artifacts), will not shift or will shift unpredictably.
-
Head-to-Head Comparison Table
| Feature | Butyryl Carnitine-d5 (IS) | Butanol-d9 (Reagent) |
| Role | Internal Standard (Quantification) | Derivatizing Agent (Validation) |
| Label Location | Acyl Chain (Stable) | Ester Group (Lab-Added) |
| Mass Shift (vs Native) | +5 Da (typically) | +9 Da (relative to unlabeled ester) |
| Cost | High (per analyte) | Moderate (per batch) |
| Throughput | High (Routine Screening) | Low (Second-tier / Research) |
| Interference Removal | Moderate (Relies on chromatography) | Superior (Mass-shift confirmation) |
| Quant Accuracy | Excellent (Corrects extraction) | Poor (Unless paired with IS) |
| Key Application | Routine Newborn Screening | Resolving "False Positives" |
Deep Dive: Resolving C4 Interferences
The most critical application of comparing these two methods is in resolving isobaric interferences.
The Scenario: A newborn screen shows elevated C4 (m/z 288).
-
Possibility 1: SCAD Deficiency (True Positive).
-
Possibility 2: Formiminoglutamate (FIGLU) interference (False Positive). FIGLU is a histidine metabolite often elevated in liver disease or folate deficiency. Its protonated mass is close to C4-butyl ester.
The Solution: If you derivatize with Butanol-d9 :
-
True C4-Carnitine moves from m/z 288
297 . -
FIGLU (which may not esterify efficiently or has different chemistry) will not exhibit the clean +9 Da shift to the expected daughter ion, or will disappear if it doesn't react.
Figure 2: Workflow demonstrating the complementary use of C4-d5 for quantitation and Butanol-d9 for interference resolution.
Experimental Protocols
Protocol A: Routine Quantification (Butyryl Carnitine-d5)
Standard Operating Procedure for NBS
-
Extraction: Punch 3.2mm dried blood spot into a well.
-
IS Addition: Add 100 µL Methanol containing Butyryl Carnitine-d5 (Final conc: ~0.05 µmol/L).
-
Incubation: Shake for 20 min at room temp.
-
Drying: Evaporate solvent under
flow. -
Derivatization: Add 50 µL 3N HCl in n-Butanol (Unlabeled). Incubate at 65°C for 15 min.
-
Reconstitution: Dry again. Reconstitute in Mobile Phase (Acetonitrile:Water 80:20).[2]
-
MS/MS Analysis: Monitor transition m/z 288
85 (Analyte) and m/z 293 85 (IS).
Protocol B: Validation Assay (Butanol-d9)
Used for confirming ambiguous peaks
-
Extraction: Punch 3.2mm dried blood spot.
-
IS Addition: Add 100 µL Methanol (No IS, or use d5-IS if tracking relative shift).
-
Drying: Evaporate solvent under
flow. -
Derivatization: Add 50 µL 3N HCl in Butanol-d9 (Sigma/Cambridge Isotope Labs). Incubate at 65°C for 15 min.
-
Note: Butanol-d9 is significantly more expensive; use low volume.
-
-
Reconstitution: Dry again. Reconstitute in Mobile Phase.
-
MS/MS Analysis:
-
Monitor m/z 297
85 (Target C4-d9 ester). -
Compare peak area and retention time (if LC is used) to the unlabeled run.
-
References
-
American College of Medical Genetics and Genomics (ACMG). (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine.[3] Link
-
Clinical and Laboratory Standards Institute (CLSI). (2017). NBS04: Newborn Screening by Tandem Mass Spectrometry. 2nd Edition. Link
-
Forni, S., et al. (2010). Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis. Molecular Genetics and Metabolism.[4][3] Link
-
Millington, D. S., et al. (1994). Tandem mass spectrometry: A new method for screening of genetic disease. Journal of Inherited Metabolic Disease. (Foundational paper on Butanol Derivatization). Link
- Oglesbee, D., et al. (2008). Development of a method for the determination of acylcarnitines in biological samples by HPLC-ESI-MS/MS using isotope-coded derivatization.
Sources
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oklahoma.gov [oklahoma.gov]
- 4. Butyrylcarnitine Elevation in Newborn Screening: Reducing False Positives and Distinguishing between Two Rare Diseases through the Evaluation of New Ratios - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Handling of (R)-Butyryl Carnitine-d5 Chloride: A Guide to Personal Protective Equipment and Operational Best Practices
An In-Depth Technical Guide
As a Senior Application Scientist, it is understood that the integrity of your research is paramount. This begins with the foundational principles of laboratory safety, which protect both the researcher and the experiment. (R)-Butyryl Carnitine-d5 Chloride, a stable isotope-labeled compound, is pivotal in metabolic research and drug development for its ability to trace metabolic pathways and alter pharmacokinetic profiles due to the kinetic isotope effect.[1] While deuterated compounds are generally considered to have low toxicity and are not radioactive, their unique physicochemical properties demand a meticulous approach to handling, storage, and disposal to ensure both personnel safety and isotopic purity.[1]
This guide provides a comprehensive framework for the safe handling of this compound, moving beyond a simple checklist to explain the causality behind each procedural step. Our objective is to provide a self-validating system of protocols that builds a foundation of safety and trust in your laboratory operations.
Hazard Identification and Risk Assessment
The primary non-deuterated analog is not classified as a hazardous substance.[2] However, as a fine powder, it poses a risk of mechanical irritation to the eyes and respiratory tract. The "Chloride" salt form also indicates that the compound is likely hygroscopic (readily absorbs moisture from the air). This is a critical logistical consideration, as moisture can lead to isotopic dilution via H/D exchange, compromising experimental results.[1][3]
| Hazard Category | Potential Risk | Rationale & Mitigation |
| Inhalation | Minor respiratory tract irritation. | The compound is a fine powder which can become airborne during handling. Engineering controls (fume hood) and, if necessary, respiratory protection are key. |
| Skin Contact | Low risk of irritation. | Although analogs are not classified as skin irritants, prolonged contact with any chemical powder should be avoided.[2] Proper gloves are essential. |
| Eye Contact | Mechanical irritation. | Airborne powder can cause significant discomfort and abrasion to the eyes. Appropriate eye protection is mandatory. |
| Ingestion | Low toxicity expected. | Based on analogs, acute toxicity is low.[2] Good laboratory hygiene (no eating/drinking, hand washing) is sufficient. |
| Physicochemical | Hygroscopic. | The chloride salt form and nature of similar compounds suggest high affinity for atmospheric moisture, which can degrade sample purity.[1] Handling in a controlled, dry atmosphere is crucial. |
The Hierarchy of Controls: A Foundational Safety Principle
Before selecting Personal Protective Equipment (PPE), it is essential to apply the hierarchy of controls, a framework established by occupational safety bodies like OSHA and NIOSH.[4][5] PPE is the final line of defense, employed when other controls cannot eliminate the hazard.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For this compound, engineering controls (a chemical fume hood or ventilated balance enclosure) are the most critical step to minimize inhalation exposure and protect the compound from atmospheric moisture.
Core Personal Protective Equipment (PPE) Protocol
The following PPE is required for handling this compound in solid form.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory.
-
Recommended for Weighing/Transfer: When handling quantities greater than a few milligrams or where there is a risk of splashing or aerosolization, tight-fitting chemical splash goggles should be worn.[6]
-
Causality: The primary ocular risk is mechanical irritation from airborne powder. Safety glasses prevent direct contact, while goggles provide a seal for enhanced protection against finer, suspended particles.
Hand Protection
-
Glove Type: Disposable nitrile gloves are the standard for handling this type of low-hazard chemical powder.[7][8] They offer excellent dexterity and protection against incidental contact.
-
Protocol: Always inspect gloves for tears or punctures before use. For sensitive procedures or when handling larger quantities, consider double-gloving. Remove gloves using a technique that avoids skin contact with the exterior of the glove and dispose of them immediately in the appropriate chemical waste container. Wash hands thoroughly after glove removal.
-
Causality: Gloves provide a physical barrier to prevent skin contact. Nitrile is selected for its general chemical resistance and low allergenicity compared to latex.
Body Protection
-
Standard: A buttoned, knee-length laboratory coat is mandatory.
-
Material: Ensure the lab coat is made of a material appropriate for the lab, such as cotton or a flame-resistant blend if flammables are also in use. Avoid synthetic materials like polyester that can melt.[7]
-
Causality: A lab coat protects personal clothing and skin from contamination in the event of a small spill or puff of powder.
Respiratory Protection
-
Standard Operations: For handling milligram quantities within a certified chemical fume hood or a ventilated balance enclosure, respiratory protection is typically not required. The engineering control is sufficient to contain the powder.[7]
-
When Required: If engineering controls are not available or during large-quantity transfers or spill clean-up outside of a hood, a NIOSH-approved N95 respirator (or equivalent) is necessary.[9]
-
Important Note: Use of a respirator requires enrollment in your institution's respiratory protection program, which includes fit-testing and medical clearance, as mandated by OSHA.[7][10][11]
-
Causality: An N95 respirator is designed to filter at least 95% of airborne particles, effectively preventing the inhalation of fine chemical powders that could cause respiratory irritation.
Step-by-Step Operational Guide
Adherence to a strict, logical workflow minimizes exposure and preserves the isotopic integrity of the compound.
Preparation and Weighing Workflow
This workflow outlines the critical steps for safely weighing a hygroscopic powder like this compound.
Caption: A systematic workflow for weighing this compound.
-
Preparation: Work within a certified chemical fume hood or ventilated enclosure. Ensure the analytical balance is clean and certified.
-
Don PPE: Put on your lab coat, safety goggles, and nitrile gloves in the correct order.
-
Equilibration: Allow the sealed container of this compound to warm to ambient temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Handling: Use an anti-static weigh boat or paper. Open the container for the minimum time necessary. Handle the vial and spatula carefully to avoid generating airborne dust.
-
Storage: After dispensing, tightly reseal the primary container. If available, purge the headspace with an inert gas like argon or dry nitrogen to protect the remaining compound from moisture and oxygen.[1][3] Place back in a desiccator for storage.
-
Clean-up: Carefully wipe down the spatula, balance, and surrounding surfaces with a damp cloth to collect any residual powder. Dispose of the cloth and any contaminated items (like weigh boats) in the solid chemical waste.
-
Doff PPE: Remove PPE in the reverse order of donning, ensuring the contaminated exterior does not touch your skin.
-
Hygiene: Wash hands thoroughly with soap and water.
Spill Management
For a small spill of this low-hazard powder:
-
Alert: Notify others in the immediate area.
-
Isolate: Restrict access to the spill area.
-
Protect: Ensure you are wearing the appropriate PPE (goggles, gloves, lab coat, and N95 respirator if outside a hood).
-
Contain: Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.
-
Clean: Carefully wipe up the material from the outside in. Place all contaminated materials into a sealed bag or container.
-
Dispose: Label the container as "Hazardous Waste" and dispose of it according to your institution's hazardous waste management plan.
-
Decontaminate: Wipe the spill area again with a clean, damp cloth, followed by a dry one.
Disposal Plan
-
Contaminated PPE: Used gloves, weigh boats, and cleaning materials should be disposed of as solid chemical waste.
-
Unused Compound: Dispose of unused or expired this compound as hazardous chemical waste, following all local, state, and federal regulations.[1] Never dispose of chemicals down the drain.
Emergency Procedures
In case of accidental exposure, follow these immediate first aid measures while seeking medical attention.[12][13]
-
Inhalation: Move the individual to fresh air immediately.
-
Skin Contact: Remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Always have the Safety Data Sheet (or this guide, in its absence) available for emergency responders.
References
- BenchChem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
- Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.
- MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard.
- ASPR. OSHA Standards for Biological Laboratories.
- Office of Clinical and Research Safety. The Laboratory Standard.
- Lab Manager. (2020). The OSHA Laboratory Standard.
- LGC Standards. This compound.
- Labelmaster. NIOSH Pocket Guide to Chemical Hazards.
- NIOSH | CDC. Occupational Health Guidelines for Chemical Hazards (81-123).
- Restored CDC. (2024). Chemical Safety in the Workplace.
- CDC. NIOSH Pocket Guide to Chemical Hazards.
- CDC. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
- TCI Chemicals. (2024). SAFETY DATA SHEET.
- Clearsynth. This compound.
- Simson Pharma. (2025). Deuterated Compounds.
- Santa Cruz Biotechnology. This compound.
- Chromservis. Deuterated - Solvents, Reagents & Accessories.
- MilliporeSigma. (2025). SAFETY DATA SHEET.
- MedchemExpress.com. This compound.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- Dust Arrest. (2025). PPE for Powder Handling: Support Operators Effectively.
- Cosmo Bio USA. Butyryl-L-Carnitine HCl salt MSDS.
- Powder Coated Tough. (2018). Personal Protective Equipment—What a Finisher Needs to Know.
- NSP Coatings. (2026). Powder Coating Personal Protective Equipment (PPE) Requirements.
- Nature. Role of carnitine and its derivatives in the development and management of type 2 diabetes.
- Fisher Scientific. (2010). SAFETY DATA SHEET.
- Ribble Technology. (2025). Essential PPE for the Paint Stripping and Powder Coating Industry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cosmobiousa.com [cosmobiousa.com]
- 3. chromservis.eu [chromservis.eu]
- 4. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 5. Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH | CDC [cdc.gov]
- 6. ribbletechnology.co.uk [ribbletechnology.co.uk]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. dustarrest.com [dustarrest.com]
- 9. Personal Protective Equipment—What a Finisher Needs to Know > Powder Coated Tough Magazine [powdercoatedtough.com]
- 10. osha.gov [osha.gov]
- 11. mastercontrol.com [mastercontrol.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
